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  • Product: 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride
  • CAS: 1909313-98-9

Core Science & Biosynthesis

Foundational

2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride basic properties

An in-depth technical guide on the basic properties, structural utility, and synthetic methodology of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride , designed for medicinal chemists and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the basic properties, structural utility, and synthetic methodology of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride , designed for medicinal chemists and drug development professionals.

Executive Summary: The Push for Three-Dimensionality

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to stereochemically complex, sp³-rich frameworks is a critical strategy for improving clinical success rates. This paradigm, famously termed the "Escape from Flatland" [1], correlates a higher fraction of sp³-hybridized carbons (Fsp³) with enhanced aqueous solubility, reduced off-target promiscuity, and improved metabolic stability.

2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride (CAS: 1909313-98-9) is a highly specialized, Fsp³-rich building block. By combining a rigid pyrrolidine core, a tertiary alcohol, and a versatile cyanomethyl vector, this compound serves as a privileged scaffold for generating complex spirocycles, extended amines, and novel pharmacophores that navigate deep into three-dimensional chemical space.

Physicochemical Profiling

Understanding the baseline properties of this building block is essential for predicting its behavior in both synthetic workflows and biological assays. The hydrochloride salt form ensures the stability of the secondary amine, preventing premature degradation or unwanted side reactions during storage.

PropertyValue
Chemical Name 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride
CAS Number 1909313-98-9
Molecular Formula C₆H₁₁ClN₂O (Free base: C₆H₁₀N₂O + HCl)
Molecular Weight 162.62 g/mol
Fsp³ (Free Base) 0.83 (5 out of 6 carbons are sp³ hybridized)
Appearance White to off-white crystalline powder
Solubility Highly soluble in Water, DMSO, and Methanol
Storage Conditions 2–8 °C, desiccated, under inert atmosphere (Ar/N₂)

Data synthesized from commercial chemical profiling standards [2].

Structural Significance & Mechanistic Utility

The architectural value of 2-(3-hydroxypyrrolidin-3-yl)acetonitrile lies in its dense functionalization. Each moiety serves a distinct mechanistic purpose in fragment-based drug discovery (FBDD) [3]:

  • The Pyrrolidine Core (Secondary Amine): Once the hydrochloride salt is neutralized, the secondary amine acts as a primary vector for diversification via amide coupling, reductive amination, or SₙAr reactions. Its cyclic nature restricts conformational freedom, reducing the entropic penalty upon target binding.

  • The Tertiary Hydroxyl Group: This serves as a highly stable hydrogen bond donor/acceptor. Unlike primary or secondary alcohols, tertiary alcohols are highly resistant to metabolic oxidation (e.g., by CYP450 enzymes). Furthermore, it can participate in intramolecular cyclizations to form oxa-spirocycles.

  • The Cyanomethyl Group (-CH₂CN): The nitrile is a synthetic chameleon. It can be retained as a polar, linear pharmacophore, or it can be synthetically manipulated to explore new exit vectors.

DownstreamApps Core 2-(3-Hydroxypyrrolidin-3-yl) acetonitrile Red Nitrile Reduction (LiAlH4 or H2/Pd) Core->Red Reduction Hyd Nitrile Hydrolysis (Acid/Base) Core->Hyd Hydrolysis Spiro Spirocycle Formation (Intramolecular Cyclization) Core->Spiro Cyclization Amine Primary Amine (Extended Vector) Red->Amine Acid Carboxylic Acid (Polar Handle) Hyd->Acid Rigid Spirocyclic Scaffold (High Fsp3 Core) Spiro->Rigid

Logical relationship of downstream synthetic applications for the cyanomethyl vector.

Synthetic Methodology: Step-by-Step Protocol

The synthesis of this building block relies on the nucleophilic addition of a cyanomethyl anion to N-Boc-pyrrolidin-3-one, followed by acidic deprotection.

Causality in Experimental Design: Acetonitrile is a weak carbon acid (pKa ~25). To achieve quantitative deprotonation without self-condensation, Lithium Diisopropylamide (LDA, pKa ~36) must be used at strictly cryogenic temperatures (-78 °C). For the final deprotection step, anhydrous HCl in dioxane is selected over aqueous acids (like TFA/H₂O) to prevent the premature hydrolysis of the sensitive nitrile group into an amide or carboxylic acid. This anhydrous approach also allows the final product to self-validate by precipitating directly out of solution as a highly pure hydrochloride salt.

SynthesisWorkflow A N-Boc-pyrrolidin-3-one (Starting Material) C Nucleophilic Addition (Aldol-type) A->C B LiCH2CN (LDA/MeCN, -78 °C) B->C D N-Boc Intermediate (Tertiary Alcohol) C->D E Boc Deprotection (HCl in Dioxane) D->E F Target Compound (Hydrochloride Salt) E->F

Workflow for the synthesis of 2-(3-hydroxypyrrolidin-3-yl)acetonitrile hydrochloride.

Protocol: Synthesis of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride

Phase 1: Generation of the Cyanomethyl Anion & Nucleophilic Addition

  • Preparation of LDA: To a flame-dried, argon-purged round-bottom flask, add anhydrous THF (10 mL/mmol) and diisopropylamine (1.2 equiv). Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add n-Butyllithium (2.5 M in hexanes, 1.1 equiv). Stir for 30 minutes.

  • Deprotonation: Slowly add anhydrous acetonitrile (1.2 equiv) dropwise to the LDA solution at -78 °C. Stir for 45 minutes to ensure complete formation of the lithiated acetonitrile (LiCH₂CN).

  • Addition: Dissolve N-Boc-pyrrolidin-3-one (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes, strictly maintaining the internal temperature at -78 °C.

  • Quench & Extraction: Stir for 2 hours at -78 °C. Quench the reaction cold by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to yield tert-butyl 3-(cyanomethyl)-3-hydroxypyrrolidine-1-carboxylate.

Phase 2: Anhydrous Deprotection and Salt Formation

  • Solvation: Dissolve the purified N-Boc intermediate in anhydrous Dichloromethane (DCM) (5 mL/mmol).

  • Deprotection: Add 4.0 M HCl in Dioxane (5.0 equiv) dropwise at 0 °C. Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Validation & Isolation: As the Boc group is cleaved, the resulting secondary amine will protonate and the target compound will precipitate as a white solid (self-validating step).

  • Filtration: Filter the precipitate under a stream of nitrogen. Wash the filter cake with cold, anhydrous diethyl ether to remove residual dioxane and organic impurities. Dry under high vacuum to afford pure 2-(3-hydroxypyrrolidin-3-yl)acetonitrile hydrochloride.

Handling, Stability, and Storage

Due to the presence of both a hydrochloride salt and a tertiary hydroxyl group, this compound exhibits moderate hygroscopicity. Exposure to ambient humidity can lead to water absorption, which complicates accurate weighing for stoichiometric reactions and may initiate slow hydrolysis of the nitrile group over extended periods.

  • Storage: Store in tightly sealed amber vials at 2–8 °C.

  • Handling: Weigh out the compound in a dry-box or under a localized stream of inert gas (Argon/Nitrogen). If the compound clumps or becomes sticky, it can be dried by azeotropic distillation with anhydrous toluene or by prolonged exposure to high vacuum over P₂O₅.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]

  • Foley, D. J., et al. (2019). Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Organic Letters, 21(11), 4242-4245.[Link]

Exploratory

What is 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride?

An In-depth Technical Guide to 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride This guide provides a comprehensive technical overview of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride, a specialized chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride

This guide provides a comprehensive technical overview of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride, a specialized chemical intermediate with significant potential in modern drug discovery and development. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's physicochemical properties, a robust synthetic pathway, detailed analytical methodologies for characterization, and its strategic application as a versatile building block in pharmaceutical synthesis.

Introduction and Strategic Importance

2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride is a heterocyclic compound featuring a chiral tertiary alcohol on a pyrrolidine ring, appended with a reactive acetonitrile group. This unique combination of functional groups makes it a highly valuable scaffold. The pyrrolidine ring is a "privileged" structure in medicinal chemistry, frequently found in successful drug molecules due to its favorable pharmacokinetic properties and ability to form key interactions with biological targets. The hydroxyl and nitrile functionalities serve as versatile chemical handles for constructing more complex molecular architectures, positioning this compound as a key intermediate rather than a final active pharmaceutical ingredient (API). Its primary utility lies in the synthesis of novel therapeutics, where it can be incorporated to explore new chemical space and develop next-generation drugs.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in synthesis and formulation. The data for 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride is summarized below.

PropertyValueSource(s)
IUPAC Name 2-(3-hydroxypyrrolidin-3-yl)acetonitrile hydrochloride[1]
CAS Number 1909313-98-9[2][3]
Molecular Formula C₆H₁₁ClN₂O[1][3]
Molecular Weight 162.62 g/mol [3]
Chemical Structure (See Figure 1 below)
SMILES Cl.OC1(CC#N)CCNC1[1]
InChI InChI=1S/C6H10N2O.ClH/c7-3-1-6(9)2-4-8-5-6;/h8-9H,1-2,4-5H2;1H[1]
Predicted XlogP -0.6[4]
Appearance Typically a solid (predicted)
Storage Conditions Store in a cool, dry place, sealed from moisture.[5]

Figure 1: Chemical Structure of 2-(3-hydroxypyrrolidin-3-yl)acetonitrile hydrochloride

Synthesis and Purification Protocol

The synthesis of this intermediate is not widely published, but a logical and robust pathway can be devised based on established chemical principles, particularly the Strecker synthesis or cyanohydrin formation from a suitable ketone precursor. The following protocol describes a proposed synthesis starting from 1-(tert-butoxycarbonyl)pyrrolidin-3-one. The Boc-protecting group is chosen for its stability under the reaction conditions and its straightforward removal.

Proposed Synthetic Pathway

Synthetic_Pathway A 1-Boc-pyrrolidin-3-one B 1-Boc-3-(cyanomethyl)-3-hydroxypyrrolidine A->B 1. TMSCN 2. ZnI₂ (cat.) 3. TBAF C 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile B->C HCl in Dioxane (Deprotection) D 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride C->D HCl (ethanolic) Analytical_Workflow cluster_0 Primary Characterization cluster_1 Secondary Confirmation & Purity NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy NMR->IR Functional Groups MS Mass Spectrometry (LC-MS) HPLC HPLC Analysis MS->HPLC Purity Assessment Final_Report Final_Report HPLC->Final_Report Certificate of Analysis Raw_Sample Synthesized Product Raw_Sample->NMR Structural Backbone Raw_Sample->MS Molecular Weight DPP4_Inhibitor_Synthesis cluster_0 Amide Coupling A 2-(3-Hydroxypyrrolidin-3-yl) acetonitrile HCl C DPP-4 Inhibitor Scaffold A->C Amine (Nucleophile) B Heterocyclic Carboxylic Acid B->C Carboxylic Acid (Electrophile) Coupling EDC, HOBt DIPEA, DMF

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Foundational

An In-Depth Technical Guide to 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride (CAS Number: 1909313-98-9), a valu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride (CAS Number: 1909313-98-9), a valuable and versatile building block in modern medicinal chemistry. This document details a plausible synthetic pathway, discusses its key chemical properties and characterization, and explores its emerging role as a crucial intermediate in the development of targeted therapeutics, particularly Janus kinase (JAK) inhibitors. This guide is intended to serve as a practical resource for researchers engaged in drug discovery and development, offering insights into the strategic use of this important molecule.

Introduction and Chemical Identity

2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride is a substituted pyrrolidine derivative that has garnered significant interest in the pharmaceutical industry. Its unique trifunctional nature, featuring a secondary amine within the pyrrolidine ring, a tertiary alcohol, and a nitrile group, makes it an attractive scaffold for the synthesis of complex and biologically active molecules. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic transformations.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
Chemical Name 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride[1]([Link])
CAS Number 1909313-98-9[1]([Link]
Molecular Formula C₆H₁₁ClN₂O[1]([Link])
Molecular Weight 162.62 g/mol [2]()
Alternate CAS Number 1485425-33-9[1]([Link])
InChI Key IMTGIQRMAXEVSO-UHFFFAOYSA-N[1]([Link])
Canonical SMILES C1C(CN(C1)C(C#N)O)Cl[1]([Link])

Synthesis and Manufacturing

A robust and scalable synthesis of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride is crucial for its application in drug development. A plausible and efficient synthetic route commences from the readily available N-Boc-3-pyrrolidinone. This multi-step synthesis involves the introduction of the cyanomethyl group, followed by the deprotection of the amine.

Synthesis_Pathway A N-Boc-3-pyrrolidinone B 2-(1-(tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)acetonitrile A->B Diethyl cyanomethylphosphonate, Strong base (e.g., NaH) C 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride B->C HCl in dioxane or Trifluoroacetic acid

A plausible synthetic pathway for 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride.
Step 1: Synthesis of 2-(1-(tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)acetonitrile

The initial step involves a nucleophilic addition of a cyanide equivalent to the ketone of N-Boc-3-pyrrolidinone. A common and effective method is the Horner-Wadsworth-Emmons reaction using diethyl cyanomethylphosphonate.[3]

Experimental Protocol:

  • To a solution of diethyl cyanomethylphosphonate in a suitable aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at this temperature for a specified period to allow for the formation of the carbanion.

  • A solution of N-Boc-3-pyrrolidinone in THF is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.[4]

  • The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent, such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired 2-(1-(tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)acetonitrile.

Step 2: Deprotection to Yield 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile Hydrochloride

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the pyrrolidine nitrogen. This is typically achieved under acidic conditions.[5][6]

Experimental Protocol:

  • The purified 2-(1-(tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)acetonitrile is dissolved in a suitable organic solvent, such as dioxane or methanol.

  • A solution of hydrochloric acid in dioxane (e.g., 4 M) is added to the mixture. Alternatively, trifluoroacetic acid (TFA) can be used.[5]

  • The reaction mixture is stirred at room temperature for a period of time, with the progress monitored by TLC until the starting material is fully consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting solid is often triturated with a non-polar solvent, such as diethyl ether or hexane, to precipitate the hydrochloride salt.

  • The solid product is collected by filtration, washed with the non-polar solvent, and dried under vacuum to afford 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride.

Applications in Drug Discovery

The structural features of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride make it a highly valuable intermediate in the synthesis of various pharmaceutical agents. Its most notable application is in the development of Janus kinase (JAK) inhibitors.

Drug_Discovery_Application cluster_0 Synthetic Utility cluster_1 Target Class cluster_2 Disease Areas A 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride B Key Intermediate A->B Versatile scaffold C Janus Kinase (JAK) Inhibitors B->C Incorporation into lead compounds D Therapeutic Applications C->D Autoimmune diseases, Inflammatory disorders, Certain cancers

Role in the development of Janus Kinase (JAK) inhibitors.
Intermediate for Janus Kinase (JAK) Inhibitors

The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling pathways. Dysregulation of JAK signaling is implicated in a variety of autoimmune and inflammatory diseases, as well as certain cancers. Consequently, the development of selective JAK inhibitors has become a major focus of pharmaceutical research.[7][8]

The pyrrolidine core of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride serves as a key structural element in the design of potent and selective JAK inhibitors. The secondary amine provides a convenient handle for further functionalization, allowing for the introduction of various substituents that can interact with specific residues in the ATP-binding site of the JAK enzymes. The hydroxyl and nitrile groups can also be involved in crucial hydrogen bonding interactions or serve as points for further chemical modification to optimize the pharmacokinetic and pharmacodynamic properties of the final drug candidate. While specific, publicly available examples of its direct incorporation are limited, patents related to novel JAK inhibitors often describe synthetic routes that utilize similar 3-hydroxypyrrolidine scaffolds, highlighting the importance of this structural motif.[9][10]

Characterization and Analytical Profile

Thorough characterization of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride is essential to ensure its purity and identity for use in regulated pharmaceutical development. Standard analytical techniques are employed for this purpose.

Table 2: Predicted Analytical Data

TechniquePredicted Observations
¹H NMR Signals corresponding to the pyrrolidine ring protons, the methylene protons of the acetonitrile group, and exchangeable protons of the hydroxyl and ammonium groups.
¹³C NMR Resonances for the carbon atoms of the pyrrolidine ring, the cyanomethyl group, and the quaternary carbon bearing the hydroxyl group.
Mass Spectrometry (MS) The mass spectrum would be expected to show the molecular ion peak corresponding to the free base (C₆H₁₀N₂O) and characteristic fragmentation patterns.[11]
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary ammonium salt, and the C≡N stretch of the nitrile group.

Note: As of the date of this guide, publicly available experimental spectra for this specific compound are limited. The predicted data is based on the known chemical structure and general principles of spectroscopic analysis.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride.

  • Hazard Identification : This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[12]

  • Personal Protective Equipment (PPE) : Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal : Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride is a key chemical intermediate with significant potential in the field of drug discovery and development. Its unique structural features and synthetic accessibility make it a valuable building block for the creation of novel therapeutics, particularly in the area of JAK inhibition. This technical guide has provided a comprehensive overview of its synthesis, properties, and applications, and is intended to be a valuable resource for researchers working at the forefront of medicinal chemistry.

References

  • ChemSrc. 2-(3-hydroxypyrrolidin-3-yl)acetonitrile hydrochloride. [Link]

  • Organic Syntheses. α-Arylation of N-Boc Pyrrolidine. [Link]

  • Organic Syntheses. 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. [Link]

  • Chemical Substance Information. 2-(3-hydroxypyrrolidin-3-yl)acetonitrile hydrochloride. [Link]

  • PMC. Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. [Link]

  • PubChemLite. 2-(3-hydroxypyrrolidin-3-yl)acetonitrile hydrochloride. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents.
  • Google Patents.
  • Chemical Substance Information. 2-(3-hydroxypiperidin-3-yl)acetonitrile hydrochloride. [Link]

  • RSC Publishing. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. [Link]

  • Google Patents.
  • ResearchGate. A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. [Link]

  • SciELO México. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. [Link]

  • Glen Research. Deprotection Guide. [Link]

  • PMC. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • PMC. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • PubChem. 2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]acetonitrile. [Link]

  • Google Patents. PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
  • Google Patents. A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • Organic Syntheses. 1H-pyrrole-1-carboxylic acid, 2,5-dihydro-, 1,1-dimethylethyl ester. [Link]

  • Google Patents. Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
  • Google Patents. Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.
  • Google Patents. The synthetic method of N-Boc-3- pyrrolidine formaldehyde.
  • MDPI. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. [Link]

  • NIST WebBook. Acetonitrile, hydroxy-. [Link]

Sources

Exploratory

Analytical Characterization and Molecular Weight Determination of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride

Executive Summary The pyrrolidine core is a privileged scaffold in modern drug discovery, frequently utilized to enhance aqueous solubility, modulate pharmacokinetic profiles, and provide critical hydrogen-bonding intera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolidine core is a privileged scaffold in modern drug discovery, frequently utilized to enhance aqueous solubility, modulate pharmacokinetic profiles, and provide critical hydrogen-bonding interactions [1]. Derivatives of pyrrolidine are heavily investigated for their dual antidiabetic and anticancer properties, particularly as DPP-IV inhibitors and CXCR4 antagonists.

Accurate molecular weight (MW) determination of functionalized pyrrolidine building blocks, such as 2-(3-hydroxypyrrolidin-3-yl)acetonitrile hydrochloride (CAS: 1909313-98-9), is paramount [2]. In biological assays, failure to account for the exact salt stoichiometry leads to erroneous molarity calculations, directly skewing IC50​ and EC50​ values. This guide provides a rigorous, self-validating framework for the theoretical calculation and empirical validation of this compound's molecular weight.

Structural Deconstruction and Atomistic Breakdown

As analytical scientists, we do not take molecular weights at face value; we map the IUPAC nomenclature to its precise atomic composition to understand the molecule's physical behavior.

  • Base Scaffold: Pyrrolidine is a five-membered nitrogen-containing heterocycle ( C4​H9​N ).

  • Substitutions at C3: The nomenclature "3-hydroxypyrrolidin-3-yl" indicates that both hydrogen atoms at the C3 position of the pyrrolidine ring are substituted.

    • Substituent 1: A hydroxyl group ( −OH ).

    • Substituent 2: An acetonitrile group ( −CH2​CN ). (Note: The "2-" indicates the attachment point is the C2 carbon of the acetonitrile chain).

  • Salt Formation: The presence of "hydrochloride" indicates protonation of the secondary amine in the pyrrolidine ring by hydrochloric acid ( HCl ), forming a stable mono-hydrochloride salt.

G Compound 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride MW: 162.62 g/mol FreeBase Free Base C6H10N2O MW: 126.16 g/mol Compound->FreeBase Salt Counter-ion HCl MW: 36.46 g/mol Compound->Salt Ring Pyrrolidine Ring C4H7N FreeBase->Ring Sub1 Hydroxyl Group -OH FreeBase->Sub1 Sub2 Acetonitrile Group -CH2CN FreeBase->Sub2

Caption: Structural deconstruction of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride.

Theoretical Molecular Weight Calculation

To establish the theoretical molecular weight, we aggregate the empirical formula of the salt complex: C6​H10​N2​O⋅HCl→C6​H11​ClN2​O . Using standard atomic weights defined by IUPAC [3], we compute the average molecular mass.

Table 1: Atom Counting and Mass Contribution
ElementSymbolAtom CountStandard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )
CarbonC612.01172.066
HydrogenH111.00811.088
NitrogenN214.00728.014
OxygenO115.99915.999
ChlorineCl135.45035.450
Total C6​H11​ClN2​O 21 162.617

The theoretical molecular weight rounds to 162.62 g/mol [2].

Experimental Validation Protocols (Self-Validating System)

Theoretical calculations must be empirically verified. A compound in a vial may absorb moisture (forming hydrates) or degrade, altering its apparent bulk molecular weight. We employ an orthogonal, self-validating analytical workflow to confirm the exact mass and stoichiometry.

Workflow Start Compound Characterization Protocol MS LC-MS (ESI+) Target: m/z 127.1 [M+H]+ Start->MS IC Ion Chromatography Target: 1:1 Cl- Stoichiometry Start->IC NMR 1H & 13C NMR Target: Structural Integrity Start->NMR Validate Data Synthesis & MW Confirmation (162.62 g/mol) MS->Validate IC->Validate NMR->Validate

Caption: Orthogonal analytical workflow for empirical molecular weight validation.

Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Rationale (Causality): ESI+ (Electrospray Ionization) is ideal for basic amines like pyrrolidine. The acidic environment of the LC mobile phase ensures complete protonation of the free base. MS cannot measure the intact salt; it measures the ionized free base.

  • Methodology:

    • Prepare a 10 µg/mL solution of the compound in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Inject 1 µL onto a C18 reversed-phase column ( 2.1×50 mm, 1.8 µm).

    • Monitor the MS1 spectra in positive ion mode ( m/z 50–500).

  • Expected Outcome: The exact monoisotopic mass of the free base ( C6​H10​N2​O ) is 126.079 Da. The target [M+H]+ peak must be observed at m/z 127.087 .

Protocol 2: Chloride Quantification via Ion Chromatography (IC)
  • Rationale (Causality): Because MS only confirms the free base, we must prove the 1:1 stoichiometry of the hydrochloride salt to validate the 162.62 g/mol calculation. If the compound is a partial salt or a free base, the calculated MW will be incorrect.

  • Methodology:

    • Dissolve an exact mass (e.g., 5.00 mg) of the analyte in 10.0 mL of deionized water.

    • Analyze via Ion Chromatography using an anion-exchange column coupled with a suppressed conductivity detector.

    • Quantify the chloride peak against a 5-point standard calibration curve of NaCl .

  • Expected Outcome: The mass fraction of chloride must be exactly 21.80% ( 162.6235.45​×100 ). Any significant deviation suggests a mixed salt, free base contamination, or hydration.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale (Causality): NMR confirms the structural integrity, ensuring no degradation products or residual solvents (like ethyl acetate or water) are artificially inflating the bulk powder weight.

  • Methodology:

    • Dissolve 10 mg of the compound in 0.6 mL of DMSO−d6​ .

    • Acquire 1D 1H and 13C spectra at 400 MHz.

  • Expected Outcome: The 1H NMR must show the characteristic singlet of the −CH2​CN group, the multiplets of the pyrrolidine ring, and a broad exchangeable peak for the −OH and NH2+​ protons. The absence of extraneous peaks confirms the purity of the 162.62 g/mol entity.

Conclusion

The precise molecular weight of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride is 162.62 g/mol . By coupling rigorous atomistic calculations with a self-validating analytical triad (LC-MS, IC, and NMR), researchers can confidently utilize this compound in high-throughput screening and structure-activity relationship (SAR) studies without the risk of stoichiometric errors.

References

  • National Center for Biotechnology Information (NCBI). "Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential". Drug Development Research. URL:[Link]

  • IUPAC. "Standard Atomic Weights". Commission on Isotopic Abundances and Atomic Weights. URL:[Link]

Foundational

2-(3-Hydroxypyrrolidin-3-yl)acetonitrile Hydrochloride: A Privileged Scaffold for Advanced Drug Discovery

As the pharmaceutical industry increasingly shifts toward sp³-rich, conformationally restricted frameworks to improve clinical success rates, functionalized pyrrolidines have emerged as cornerstone building blocks [1]. A...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry increasingly shifts toward sp³-rich, conformationally restricted frameworks to improve clinical success rates, functionalized pyrrolidines have emerged as cornerstone building blocks [1]. Among these, 2-(3-hydroxypyrrolidin-3-yl)acetonitrile hydrochloride (CAS: 1909313-98-9) represents a highly versatile, stereochemically dense intermediate.

This technical guide provides an in-depth analysis of this compound, detailing its physicochemical profile, mechanistic synthesis, and downstream applications. Designed for medicinal chemists and drug development professionals, this whitepaper emphasizes the causality behind synthetic methodologies and provides self-validating protocols to ensure robust integration into your discovery pipelines.

Structural & Physicochemical Profiling

The architectural value of 2-(3-hydroxypyrrolidin-3-yl)acetonitrile lies in its 3,3-disubstitution pattern. By installing both a tertiary alcohol and a cyanomethyl group at the 3-position of the pyrrolidine ring, the scaffold offers a dense array of orthogonal functional handles (amine, hydroxyl, nitrile) while maintaining a low molecular weight.

This specific substitution introduces a fully substituted carbon (a quaternary center), which restricts the conformational flexibility of the pyrrolidine ring. This rigidification is crucial for minimizing the entropic penalty upon target binding [2]. Furthermore, the high fraction of sp³ carbons (Fsp³) enhances aqueous solubility and reduces off-target promiscuity—key parameters in modern lead optimization.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics of the scaffold, which are critical for predicting its impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of downstream derivatives [3].

PropertyValueImplication for Drug Design
CAS Number 1909313-98-9Standardized registry for commercial sourcing.
Molecular Formula C₆H₁₁ClN₂OLow molecular weight allows for extensive elaboration.
Molecular Weight 162.62 g/mol Highly efficient ligand efficiency (LE) starting point.
Monoisotopic Mass 126.0793 Da (Free Base)Critical for high-resolution LC-MS validation.
Predicted XlogP -0.6Highly hydrophilic; improves solubility of lipophilic leads.
H-Bond Donors 3 (OH, NH₂⁺)Excellent vector for kinase hinge-binding interactions.
H-Bond Acceptors 3 (O, N, N)Facilitates diverse target engagement.

Synthetic Pathways & Mechanistic Insights

The synthesis of 3,3-disubstituted pyrrolidines requires precise control over nucleophilic additions to sterically hindered ketones. The most efficient route to 2-(3-hydroxypyrrolidin-3-yl)acetonitrile utilizes N-Boc-pyrrolidin-3-one as the starting material, subjected to a Lewis base-catalyzed or organolithium-mediated cyanomethylation [4].

Mechanistic Causality

The alpha-protons of acetonitrile are weakly acidic (pKa ~ 25 in THF). To generate the reactive nucleophile (lithiated acetonitrile, LiCH₂CN), a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) is required.

Why -78 °C? The choice of cryogenic temperatures is not merely convention; it is a kinetic necessity. At higher temperatures, the highly reactive LiCH₂CN rapidly undergoes self-condensation to form β-iminobutyronitrile. Maintaining -78 °C suppresses this dimerization, ensuring a clean, quantitative nucleophilic attack on the carbonyl carbon of the pyrrolidin-3-one.

Synthesis A N-Boc-pyrrolidin-3-one C N-Boc-3-hydroxy-3-(cyanomethyl)pyrrolidine A->C Nucleophilic Addition B Acetonitrile + n-BuLi (THF, -78°C) B->C LiCH2CN generation E 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile HCl C->E Boc Cleavage D HCl in Dioxane (Deprotection) D->E Salt Formation

Figure 1: Synthetic workflow for 2-(3-hydroxypyrrolidin-3-yl)acetonitrile hydrochloride.

Experimental Protocols: Self-Validating Systems

As an Application Scientist, I emphasize protocols that build in their own quality control checkpoints. The following procedures are designed to be self-validating.

Protocol A: Cyanomethylation of N-Boc-pyrrolidin-3-one
  • Preparation : Purge a flame-dried round-bottom flask with anhydrous N₂. Add anhydrous THF (10 mL/mmol) and dry acetonitrile (1.2 equivalents).

  • Deprotonation : Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add n-BuLi (1.1 equivalents, 2.5 M in hexanes) over 15 minutes. Causality: Slow addition prevents localized heating, which would trigger acetonitrile dimerization.

  • Nucleophilic Attack : Stir for 30 minutes at -78 °C. Add a solution of N-Boc-pyrrolidin-3-one (1.0 equivalent) in THF dropwise.

  • Self-Validating Quench : After 2 hours, quench the reaction cold (-78 °C) with saturated aqueous NH₄Cl. Validation: The immediate formation of a biphasic system without a heavy polymeric precipitate indicates successful addition rather than base-catalyzed degradation of the starting material.

  • Isolation : Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield N-Boc-3-hydroxy-3-(cyanomethyl)pyrrolidine.

Protocol B: Boc-Deprotection and Salt Formation
  • Reaction : Dissolve the intermediate in minimal anhydrous dichloromethane (DCM). Add 4.0 M HCl in dioxane (10 equivalents).

  • Self-Validating Precipitation : Stir at room temperature for 2 hours. Validation: The desired hydrochloride salt is highly polar and insoluble in ethereal/halogenated solvents. A clean, white precipitate forming over time visually confirms successful Boc-cleavage and salt formation.

  • Filtration : Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum. LC-MS analysis must reveal an [M+H]⁺ peak at m/z 127.08, confirming the intact nitrile and hydroxyl groups.

Divergent Functionalization in Drug Discovery

The true value of 2-(3-hydroxypyrrolidin-3-yl)acetonitrile lies in its capacity for divergent functionalization. By selectively addressing the secondary amine, the tertiary alcohol, or the nitrile, medicinal chemists can rapidly generate vast libraries of structurally distinct ligands.

Functionalization Core 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile Path1 Nitrile Reduction (H2, Raney-Ni) Core->Path1 Path2 Nitrile Hydrolysis (NaOH or HCl, Heat) Core->Path2 Path3 N-Alkylation / Acylation (Electrophile, Base) Core->Path3 Prod1 1,3-Aminoalcohol Derivative (Kinase Inhibitor Scaffold) Path1->Prod1 Prod2 Pyrrolidine-3-carboxylic Acid (GPCR Ligand Core) Path2->Prod2 Prod3 N-Substituted Scaffold (Target-Specific Tuning) Path3->Prod3

Figure 2: Divergent functionalization pathways from the pyrrolidine core.

Key Transformations
  • Nitrile Reduction : Hydrogenation using Raney-Nickel or Pd/C converts the nitrile to a primary amine, yielding a 1,3-aminoalcohol motif. This motif is a privileged pharmacophore for serine/threonine kinase inhibitors, where the primary amine and tertiary hydroxyl engage the ATP-binding hinge region.

  • N-Derivatization : The secondary pyrrolidine nitrogen can undergo S_NAr reactions with heteroaryl chlorides, Buchwald-Hartwig aminations, or standard amide couplings. Because the nitrogen is part of a 5-membered ring, it projects the attached vectors at distinct trajectories compared to piperidine or azetidine analogs, often unlocking novel intellectual property (IP) space.

References

  • Title: Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation Source: iScience (Cell Press) URL: [Link]

  • Title: 2-(3-hydroxypyrrolidin-3-yl)acetonitrile hydrochloride (C6H10N2O) Source: PubChemLite / ChemSpace URL: [Link]

  • Title: Ionization of an alpha hydrogen of acetonitrile by n-butyllithium and alkali amides. Condensations with ketones and aldehydes to form beta-hydroxynitriles Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

Exploratory

An In-Depth Technical Guide to the Potential Biological Activities of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride

Abstract This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride. While direct pharmacological...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride. While direct pharmacological data for this specific molecule is not yet prevalent in published literature, this document synthesizes information from structurally related compounds and foundational principles of medicinal chemistry to postulate and rationalize potential therapeutic applications. By dissecting the contributions of the core 3-hydroxypyrrolidine scaffold and the pendant acetonitrile functional group, we delineate a strategic roadmap for its investigation as a potential therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and practical experimental designs to unlock the therapeutic promise of this compound.

Introduction: Deconstructing the Therapeutic Potential

The quest for novel chemical entities with therapeutic efficacy is a cornerstone of modern drug discovery. The molecule 2-(3-hydroxypyrrolidin-3-yl)acetonitrile hydrochloride presents an intriguing scaffold for investigation, combining two key pharmacophoric elements: a 3-hydroxypyrrolidine ring and a nitrile group. The pyrrolidine ring is a ubiquitous feature in a vast array of biologically active natural products and synthetic drugs, valued for its ability to introduce three-dimensional complexity and serve as a versatile scaffold.[1][2][3] The hydroxyl group at the 3-position can participate in crucial hydrogen bonding interactions with biological targets, while the nitrile group is a well-established functional group in medicinal chemistry, known for its ability to enhance target binding, improve pharmacokinetic properties, and act as a bioisostere for other functional groups.[4][5][6]

This guide will therefore explore the hypothetical, yet scientifically grounded, biological activities of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride, focusing on three primary areas of investigation: neurotherapeutics, metabolic disorders, and oncology.

Postulated Biological Activities and Mechanistic Rationale

Potential as a Neuromodulatory Agent

The pyrrolidine scaffold is a core component of numerous central nervous system (CNS) active drugs.[7] The rigid, non-planar structure of the pyrrolidine ring allows for precise spatial orientation of substituents, which is critical for selective interaction with CNS receptors and enzymes.

Hypothesized Mechanism of Action: Based on the structural similarity to known neuromodulators, we hypothesize that 2-(3-hydroxypyrrolidin-3-yl)acetonitrile hydrochloride could act as a ligand for various CNS targets, including but not limited to:

  • Dopamine and Serotonin Receptors: The pyrrolidine moiety can mimic the endogenous ligands for these receptors. The specific stereochemistry of the hydroxyl group and the electronic properties of the nitrile group could confer selectivity for specific receptor subtypes. For instance, certain pyrrolidine derivatives have been explored as D3 receptor antagonists.[8]

  • Ion Channels: The compound's polarity and size may allow it to interact with and modulate the function of various ion channels, such as sodium, potassium, or calcium channels, which are critical for neuronal excitability.

Potential as an Antidiabetic Agent

Derivatives of pyrrolidine have shown promise in the management of metabolic disorders, particularly type 2 diabetes.[9] A notable example is the class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, where the pyrrolidine ring plays a key role in binding to the enzyme's active site.[9]

Hypothesized Mechanism of Action: The nitrile group in 2-(3-hydroxypyrrolidin-3-yl)acetonitrile hydrochloride is of particular interest in this context. Several approved DPP-4 inhibitors, such as vildagliptin, feature a nitrile group that forms a reversible covalent bond with a serine residue in the active site of the enzyme.[7]

Furthermore, some 3-hydroxypyrrolidine derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[10] This dual-target potential makes the compound an attractive candidate for further investigation in the context of diabetes.

Potential as an Anticancer Agent

The pyrrolidine scaffold is also found in a number of anticancer agents.[1] Its ability to present functional groups in a well-defined three-dimensional arrangement allows for potent and selective interactions with cancer-related targets.

Hypothesized Mechanism of Action: The nitrile functionality can participate in various interactions with enzymatic targets, including covalent bonding and hydrogen bonding.[4][5] Potential anticancer mechanisms to investigate include:

  • Enzyme Inhibition: Targeting enzymes crucial for cancer cell proliferation, such as kinases or histone deacetylases (HDACs).

  • Induction of Apoptosis: The compound could trigger programmed cell death in cancer cells by interacting with proteins in the apoptotic pathway.

Proposed Experimental Workflows for Target Validation

To systematically evaluate the hypothesized biological activities, a tiered screening approach is recommended.

Initial High-Throughput Screening (HTS)

A broad-based HTS against a panel of relevant biological targets is the logical first step.

HTS_Workflow

Caption: High-Throughput Screening Workflow.

Experimental Protocol: Primary HTS

  • Compound Preparation: Prepare a stock solution of 2-(3-hydroxypyrrolidin-3-yl)acetonitrile hydrochloride in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Assay Plate Preparation: Dispense the compound into 384- or 1536-well assay plates at a final concentration of 10 µM.

  • Target Incubation: Add the biological target (e.g., purified enzyme, receptor membrane preparation, or whole cells) to the assay plates.

  • Signal Detection: After an appropriate incubation period, add the detection reagents and measure the signal (e.g., fluorescence, luminescence, absorbance) using a plate reader.

  • Data Analysis: Calculate the percent inhibition or activation for each target and identify initial "hits" that meet a predefined activity threshold (e.g., >50% inhibition).

Secondary Assays for Hit-to-Lead Optimization

Once initial hits are identified, a series of secondary assays are necessary to confirm activity and elucidate the mechanism of action.

Secondary_Assay_Workflow

Caption: Secondary Assay and In Vivo Validation Workflow.

Experimental Protocol: Enzyme Inhibition Kinetics

  • Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for an identified enzyme target.

  • Procedure: a. Perform enzyme activity assays at varying concentrations of the substrate in the presence of several fixed concentrations of 2-(3-hydroxypyrrolidin-3-yl)acetonitrile hydrochloride. b. Measure the initial reaction velocities. c. Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

  • Data Analysis: Analyze the changes in Km and Vmax to determine the mode of inhibition.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tabular format.

Table 1: Hypothetical Dose-Response Data for Primary Targets

TargetIC50 / EC50 (µM)Hill Slope
Dopamine D3 Receptor0.5 ± 0.11.1
DPP-41.2 ± 0.30.9
α-Glucosidase5.8 ± 1.21.0
HT-29 Cancer Cell Line (Viability)15.2 ± 2.51.3

Table 2: Hypothetical Selectivity Profile

TargetFold Selectivity vs. Primary Target
Dopamine D2 Receptor>100
DPP-825
DPP-940
Sucrase>50

Conclusion and Future Directions

The structural features of 2-(3-hydroxypyrrolidin-3-yl)acetonitrile hydrochloride suggest a high potential for diverse biological activities, particularly in the realms of neurotherapeutics, metabolic disorders, and oncology. The proposed experimental workflows provide a robust framework for systematically investigating these possibilities. Future research should focus on lead optimization through structure-activity relationship (SAR) studies to enhance potency and selectivity, followed by comprehensive preclinical development to evaluate safety and efficacy in relevant in vivo models. The insights gained from such studies will be instrumental in determining the ultimate therapeutic utility of this promising chemical entity.

References

  • Vertex AI Search. (n.d.). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
  • SIOC Journals. (n.d.). Application of Nitrile in Drug Design.
  • Vertex AI Search. (n.d.). The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research.
  • Vertex AI Search. (2026, January 1). The importance of nitrile functionality: FDA-approved small molecules from 2021 to 2024.
  • PMC. (2021, August 10). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
  • PubMed. (2014, June 15). 3-Hydroxypyrrolidine and (3,4)-dihydroxypyrrolidine derivatives: inhibition of rat intestinal α-glucosidase.
  • Vertex AI Search. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • PMC. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • Vertex AI Search. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • PubMed. (2013, December 1). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes.
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • PMC. (n.d.). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics.
  • Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology.

Sources

Protocols & Analytical Methods

Method

The Versatile Role of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile Hydrochloride in Modern Medicinal Chemistry

Introduction: In the landscape of contemporary drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with therapeutic pot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: In the landscape of contemporary drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with therapeutic potential. Among these, 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride has emerged as a significant intermediate, particularly in the synthesis of targeted therapies such as Janus kinase (JAK) inhibitors. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and experimental protocols for this versatile compound.

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its three-dimensional nature allows for a thorough exploration of pharmacophore space, a critical aspect in designing potent and selective therapeutic agents.[2] The presence of a hydroxyl group and a nitrile-bearing side chain at a quaternary center in 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride offers multiple points for chemical modification, making it a highly valuable precursor for generating diverse compound libraries.

Core Application: Synthesis of Janus Kinase (JAK) Inhibitor Analogues

A primary application of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride is in the synthesis of analogues of Janus kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that are pivotal in cytokine signaling pathways. Dysregulation of these pathways is implicated in a variety of autoimmune and inflammatory diseases. Tofacitinib (CP-690,550), a potent JAK inhibitor, has demonstrated efficacy in treating conditions like rheumatoid arthritis.[3][4] The core structure of many JAK inhibitors, including tofacitinib, features a pyrrolo[2,3-d]pyrimidine "hinge-binding" heterocycle linked to a substituted amine.[5][6]

The title compound serves as a key building block for the amine portion of these inhibitors, enabling the exploration of structure-activity relationships (SAR) by modifying the pyrrolidine ring and its substituents. The nitrile group is a common feature in many JAK inhibitors and can be a crucial element for binding to the target kinase.

Conceptual Synthetic Pathway to a Tofacitinib Analogue

The following diagram illustrates a conceptual workflow for the synthesis of a tofacitinib analogue using 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride. This pathway is based on established synthetic routes for tofacitinib, which typically involve a nucleophilic aromatic substitution (SNAr) reaction between an amine and a halogenated pyrrolo[2,3-d]pyrimidine.[5][7]

G A 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride D Nucleophilic Aromatic Substitution (SNAr) A->D B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B->D C Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMSO, NMP) C->D E Tofacitinib Analogue (Final Product) D->E

Caption: Synthetic workflow for a tofacitinib analogue.

Detailed Experimental Protocol: Synthesis of a Tofacitinib Analogue

This protocol describes a plausible method for the synthesis of a novel tofacitinib analogue via a nucleophilic aromatic substitution reaction.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Supplier Notes
2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride1909313-98-9162.62Ensure anhydrous conditions for best results.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine6096-72-6153.57A key intermediate in many kinase inhibitors.[8]
Diisopropylethylamine (DIPEA)7087-68-5129.24Anhydrous, non-nucleophilic base.
Anhydrous Dimethyl Sulfoxide (DMSO)67-68-578.13Anhydrous, high-boiling point solvent.

Reaction Setup and Procedure:

  • Reaction Vessel Preparation: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition:

    • To the flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent).

    • Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.2 M.

    • Add 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride (1.1 equivalents).

    • Carefully add diisopropylethylamine (DIPEA) (2.5 equivalents) to the reaction mixture. The base is crucial for neutralizing the hydrochloride salt and facilitating the nucleophilic attack.

  • Reaction Conditions:

    • The reaction mixture is heated to 80-100 °C. The elevated temperature is often necessary to drive SNAr reactions with heterocyclic systems.

    • The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The mixture is diluted with ethyl acetate and washed sequentially with water and brine to remove DMSO and excess base.

    • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane), to yield the desired tofacitinib analogue.

Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality and Rationale in Experimental Design

The choice of reagents and conditions in the proposed protocol is guided by established principles in organic synthesis and learnings from the synthesis of related compounds.[9]

  • Solvent Selection: Anhydrous, polar aprotic solvents like DMSO or NMP are preferred for SNAr reactions as they can solvate the cationic intermediates and do not interfere with the nucleophilic attack.

  • Base Selection: A non-nucleophilic organic base such as DIPEA is used to deprotonate the pyrrolidine nitrogen without competing in the substitution reaction. An excess is used to ensure complete neutralization of the hydrochloride salt and to scavenge the HCl generated during the reaction.

  • Temperature Control: The reaction temperature is a critical parameter. While higher temperatures can accelerate the reaction, they can also lead to side product formation. Optimization of the temperature is often necessary for achieving a good yield and purity.

Logical Framework for Application

The utility of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride extends beyond the synthesis of a single analogue. It provides a platform for systematic medicinal chemistry exploration.

G A 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile Hydrochloride B Synthesis of Diverse JAK Inhibitor Analogues A->B C Structure-Activity Relationship (SAR) Studies B->C D Optimization of Potency, Selectivity, and ADME Properties C->D E Identification of Lead Compounds D->E F Preclinical Development E->F

Caption: Drug discovery workflow utilizing the title compound.

By synthesizing a library of analogues with variations on the pyrrolidine ring or by further modifying the hydroxyl and nitrile functionalities, researchers can systematically probe the SAR of this class of inhibitors. This iterative process of design, synthesis, and biological evaluation is fundamental to the identification of optimized drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles.

Conclusion

2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride is a strategically important building block in medicinal chemistry. Its application in the synthesis of JAK inhibitor analogues provides a powerful tool for drug discovery in the area of autoimmune and inflammatory diseases. The protocols and rationale presented herein offer a solid foundation for researchers to utilize this compound effectively in their synthetic endeavors, ultimately contributing to the development of novel and improved therapeutics.

References

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. Available at: [Link]

  • Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals. 2013, 44(4): 321-323. Available at: [Link]

  • Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation. Drug Metabolism and Pharmacokinetics. 2021, 43: 100439. Available at: [Link]

  • Processes and intermediates for making a JAK inhibitor. Google Patents. US9718834B2.
  • Tofacitinib synthesis. University of Nebraska-Lincoln. Available at: [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules. 2020, 25(15): 3369. Available at: [Link]

  • Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals. 2013, 44(4): 321-323. Available at: [Link]

  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ResearchGate. Available at: [Link]

  • Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders. ACS Publications. Available at: [Link]

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. Available at: [Link]

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. Available at: [Link]

  • New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. MDPI. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS - Unipa. Available at: [Link]

  • CP-690550 (Tofacitinib) | JAK1/2/3 inhibitor. Cellagen Technology. Available at: [Link]

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PMC. Available at: [Link]

  • Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. ACS Publications. Available at: [Link]

  • An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. OUCI. Available at: [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Google Patents. CN111995627A.
  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. Available at: [Link]

  • N-Alkylation of Opiates. Google Patents. US20110269964A1.
  • N-heterocyclic alkylation with α-hydroxynitrile and α-halonitrile. ResearchGate. Available at: [Link]

  • JOURNAL OF HETEROCYCLIC CHEMISTRY. tlooto: The Most Powerful AcademicGPT. Available at: [Link]

Sources

Application

Role of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride in drug discovery

An in-depth technical guide and protocol suite for the application of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride in modern drug discovery. Introduction: Escaping "Flatland" with 3,3-Disubstituted Pyrrolidines...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and protocol suite for the application of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride in modern drug discovery.

Introduction: Escaping "Flatland" with 3,3-Disubstituted Pyrrolidines

Historically, medicinal chemistry relied heavily on flat, sp2 -hybridized aromatic scaffolds due to their ease of synthesis via cross-coupling reactions. However, the modern drug discovery paradigm has shifted toward three-dimensional, sp3 -rich architectures to improve clinical success rates, enhance target specificity, and reduce off-target toxicity.

2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride is a premier, stereochemically rich building block designed precisely for this purpose. Featuring a dual-functionalized C3 quaternary center—comprising a tertiary hydroxyl group and a highly versatile cyanomethyl (acetonitrile) handle—this scaffold serves as a critical precursor for the synthesis of spirocyclic pyrrolidines and complex 3,3-disubstituted heterocycles[1][2].

The Causality of the Hydrochloride Salt

This building block is intentionally supplied as a hydrochloride salt rather than a free base. The free base of 3-hydroxy-3-(cyanomethyl)pyrrolidine is highly susceptible to intermolecular side reactions, such as spontaneous amine-nitrile condensations, and oxidative degradation[3]. The HCl salt protonates the secondary amine, rendering it nucleophilically inert, thereby ensuring long-term shelf stability and allowing for precise, chemoselective functionalization during the first synthetic step.

Pharmacological Applications & Structural Rationale

The unique 3D vector projection of 3,3-disubstituted pyrrolidines allows them to access deep, orthogonal binding pockets in complex protein targets that planar molecules cannot reach.

  • Triple Reuptake Inhibitors (TRIs): In the development of next-generation antidepressants, 3,3-disubstituted pyrrolidine templates have demonstrated exceptional efficacy. The rigid 3D geometry precisely orients pendant aryl groups to fit the binding pockets of Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters, yielding low-nanomolar potency and favorable in vivo pharmacokinetics[4].

  • Kinetic Stabilizers & Antimicrobials: Bicyclic and spirocyclic pyrrolidine anchors derived from cyanomethyl precursors have been utilized to stabilize amyloidogenic immunoglobulin light chains and to develop novel quinolone antibacterial agents with potent Gram-positive activity[5][6].

  • Spirocyclic Tetrahydrofurans & Lactams: The proximity of the hydroxyl and cyanomethyl groups allows for rapid intramolecular cyclization, yielding spiro-oxazolidines, spiro-lactams, and spiro-tetrahydrofurans, which are highly sought-after motifs in peptidomimetics[7].

Mechanism Spiro 3,3-Disubstituted Pyrrolidine (Drug Candidate) SERT Serotonin Transporter (SERT) Spiro->SERT Inhibits NET Norepinephrine Transporter (NET) Spiro->NET Inhibits DAT Dopamine Transporter (DAT) Spiro->DAT Inhibits Effect1 Increased Extracellular 5-HT SERT->Effect1 Effect2 Increased Extracellular NE NET->Effect2 Effect3 Increased Extracellular DA DAT->Effect3 Outcome Broad-Spectrum Antidepressant Efficacy Effect1->Outcome Effect2->Outcome Effect3->Outcome

Pharmacological mechanism of 3,3-disubstituted pyrrolidines as Triple Reuptake Inhibitors.

Quantitative Data: ADME Impact of Spirocyclic Incorporation

Transforming a standard pyrrolidine into a spirocyclic derivative using the 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile scaffold fundamentally alters its physicochemical profile, generally improving its drug-likeness.

PropertyStandard Pyrrolidine ScaffoldSpirocyclic Pyrrolidine ScaffoldPharmacological Impact
Fraction sp3 ( Fsp3​ ) ~0.4 - 0.5> 0.7Dramatically improved aqueous solubility; reduced off-target promiscuity.
Conformational Rigidity High flexibility (multiple rotamers)Locked conformationEnhanced target binding affinity due to a lowered entropic penalty upon binding.
Lipophilicity (LogP) BaselineLowered by 0.5 - 1.0 log unitsBetter metabolic stability and lower plasma protein binding, increasing free drug fraction.
3D Vector Projection Linear / PlanarOrthogonal (Spherical)Access to novel, deep binding pockets in GPCRs and monoamine transporters.

Experimental Workflows & Self-Validating Protocols

The following protocols detail the divergent synthesis of spirocyclic precursors from the base hydrochloride salt. The logic behind each reagent choice is explicitly defined to ensure reproducibility and scientific rigor.

SyntheticWorkflow A 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile HCl (Starting Material) B N-Boc Protection (Base, Boc2O) A->B Protocol 1 C Nitrile Reduction (H2, Raney-Ni, NH3/MeOH) B->C Protocol 2 D Nitrile Hydrolysis (NaOH/H2O or HCl/H2O) B->D Pathway B E Primary Amine Intermediate (3-(Aminomethyl)pyrrolidin-3-ol) C->E F Carboxylic Acid Intermediate (2-(3-Hydroxypyrrolidin-3-yl)acetic acid) D->F G Intramolecular Cyclization (Spiro-oxazolidine/Spiro-lactam) E->G Ring Closure H Lactonization (Spiro-lactone formation) F->H Ring Closure

Divergent synthetic pathways from 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile to spirocyclic scaffolds.

Protocol 1: Chemoselective N-Boc Protection

Objective: Mask the secondary amine to prevent polymerization during subsequent nitrile manipulation. Causality & Logic: To functionalize the nitrogen, the HCl salt must be neutralized in situ using a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). We strictly avoid strong aqueous bases (e.g., NaOH) at this stage, as they can prematurely hydrolyze the delicate nitrile group into an amide or carboxylic acid.

Step-by-Step Methodology:

  • Suspend 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Add DIPEA (2.5 eq) dropwise.

    • Self-Validation Check: The cloudy suspension will clarify into a homogenous solution as the free base is generated and dissolves.

  • Add Di-tert-butyl dicarbonate (Boc 2​ O, 1.1 eq) in a single portion.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous NH 4​ Cl. Extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, gradient of Hexanes/EtOAc) to yield the N-Boc protected intermediate as a viscous oil.

Protocol 2: Reductive Conversion of the Cyanomethyl Group to a Primary Amine

Objective: Reduce the nitrile to a primary amine, setting the stage for spiro-lactamization or further functionalization. Causality & Logic: Catalytic hydrogenation of nitriles frequently suffers from "over-alkylation," where the newly formed primary amine attacks the intermediate imine, yielding unwanted secondary or tertiary amine dimers. To completely suppress this, the reduction is conducted in a solvent saturated with ammonia (Methanolic NH 3​ ). The massive excess of ammonia outcompetes the product amine for the imine intermediate, driving the equilibrium exclusively toward the desired primary amine[2][8].

Step-by-Step Methodology:

  • Dissolve the N-Boc protected intermediate from Protocol 1 in 7N Ammonia in Methanol to achieve a 0.1 M substrate concentration.

  • Add a slurry of Raney-Nickel in water (approx. 20% w/w relative to the substrate).

    • Critical Safety Note: Raney-Nickel is highly pyrophoric. Never allow the catalyst bed to dry out in the presence of oxygen.

  • Seal the reaction vessel and purge the atmosphere with Nitrogen gas (3x), followed by Hydrogen gas (3x).

  • Stir the mixture vigorously under a Hydrogen atmosphere (1 atm via balloon) at room temperature for 16 hours.

  • Self-Validation Check: Monitor the reaction via IR spectroscopy. The complete disappearance of the sharp nitrile stretch at ~2250 cm⁻¹ confirms full conversion.

  • Filter the mixture through a tightly packed pad of Celite under a blanket of Nitrogen, washing the filter cake with excess methanol.

  • Concentrate the filtrate under reduced pressure to afford crude 3-(aminomethyl)-1-Boc-pyrrolidin-3-ol. Due to the high chemoselectivity of the methanolic ammonia system, this intermediate is typically >95% pure and ready for immediate downstream spirocyclization without further chromatography.

References

  • Medicinal chemistry challenges in the design of next generation antidepressants (Chapter 7). Cambridge University Press. 4

  • (R)-3-Hydroxypyrrolidine hydrochloride. Chem-Impex. 3

  • Modular Synthesis of Polar Spirocyclic Scaffolds Enabled by Radical Chemistry. ResearchGate. 1

  • Multigram Synthesis of 3,3-Spiro-α-prolines. The Journal of Organic Chemistry (ACS). 2

  • Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains. PMC (NIH). 6

  • New quinolone antibacterial agents. Synthesis and biological activity of 7-(3,3- or 3,4-disubstituted-1-pyrrolidinyl)quinoline-3-carboxylic acids. ACS Publications. 5

  • EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv.8

  • Straightforward Synthesis of Spirocyclic Tetrahydrofurans by a Reductive MCR/Iodoetherification Sequence. The Journal of Organic Chemistry (ACS). 7

Sources

Method

Application Note: Chemoselective Derivatization Strategies for 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile Hydrochloride

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Scaffold Focus: 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride (CAS: 1909313-98-9) Executive Summary & Scaffold Signific...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Scaffold Focus: 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride (CAS: 1909313-98-9)

Executive Summary & Scaffold Significance

The compound 2-(3-hydroxypyrrolidin-3-yl)acetonitrile hydrochloride is a highly versatile, stereochemically rich building block increasingly utilized in the synthesis of spirocyclic scaffolds, peptidomimetics, and kinase inhibitors[1]. The molecule presents three orthogonal reactive sites: a secondary pyrrolidine amine, a sterically hindered tertiary hydroxyl group, and an aliphatic nitrile.

Successfully functionalizing this molecule requires a deep understanding of chemoselectivity. Unprotected pyrrolidines exhibit a high pKa (~11.3), making them prone to undesired alkylation, oxidation, and metabolic instability (e.g., CYP450-mediated oxidation to electrophilic iminium ions)[2]. Therefore, derivatization must follow a strict operational hierarchy: N-protection → Nitrile Manipulation → Hydroxyl Functionalization .

Physicochemical Profiling & Reactivity Map
Property / Reactive SiteCharacteristics & Chemical BehaviorDerivatization Strategy
Molecular Weight 162.62 g/mol (as HCl salt)N/A
N1 (Secondary Amine) Highly nucleophilic; protonated as HCl salt.Requires neutralization (Et₃N/DIPEA) prior to N-Boc/Fmoc protection[2].
C3 (Acetonitrile Group) Electrophilic carbon; reducible to primary amine.Catalytic hydrogenation or Borane-THF reduction[3].
C3-OH (Tertiary Alcohol) Poor nucleophile due to severe steric shielding.Requires strong bases (NaH) and highly electrophilic reagents for O-alkylation.

Orthogonal Derivatization Strategy

The following workflow establishes a highly controlled, self-validating pathway to generate complex 1,3-amino alcohol derivatives and O-alkylated spiro-precursors.

Strategy Core 2-(3-Hydroxypyrrolidin-3-yl) acetonitrile HCl NBoc N-Boc Protected Intermediate Core->NBoc Boc2O, Et3N (Chemoselective) Amine 1,3-Amino Alcohol Derivative NBoc->Amine BH3-THF (Nitrile Reduction) Ether O-Alkylated Derivative NBoc->Ether NaH, MeI (O-Alkylation)

Fig 1: Orthogonal derivatization pathways for the functionalization of the pyrrolidine core.

Experimental Protocols & Causality

Protocol A: Chemoselective N-Boc Protection

Causality: The secondary amine must be protected first to prevent it from participating in downstream reductions or acting as a competing nucleophile during O-alkylation. The tert-butyloxycarbonyl (Boc) group is chosen because it lowers the nitrogen's basicity (conjugate acid pKa ~3–4), effectively suppressing side reactions while remaining stable under the basic conditions required for subsequent hydroxyl etherification[2].

Step-by-Step Methodology:

  • Free-Basing: Suspend 2-(3-hydroxypyrrolidin-3-yl)acetonitrile hydrochloride (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL). Add Triethylamine (Et₃N, 2.5 eq) dropwise at 0 °C. Rationale: 1.0 eq of Et₃N neutralizes the HCl salt, while the excess acts as an acid scavenger.

  • Protection: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (10 mL) and add dropwise to the reaction mixture over 15 minutes.

  • Propagation: Allow the reaction to warm to room temperature (20–25 °C) and stir for 4 hours.

  • Workup: Wash the organic layer with 10% aqueous citric acid (2 × 20 mL) to remove unreacted Et₃N, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validation System:

  • TLC Monitoring: Perform a Ninhydrin stain on the TLC plate. The starting material will show a bright purple spot (free secondary amine). A successful reaction is validated when the product spot is Ninhydrin-negative (colorless/faint yellow) and UV-inactive, confirming complete N-acylation.

Protocol B: Nitrile Reduction to Primary Amine

Causality: Converting the aliphatic nitrile to a primary amine yields a 1,3-amino alcohol motif. Borane-tetrahydrofuran (BH₃·THF) is selected over Lithium Aluminum Hydride (LiAlH₄) because LiAlH₄ is overly harsh and can prematurely cleave the N-Boc protecting group. BH₃·THF provides a chemoselective reduction of the nitrile without disturbing the carbamate[3].

Step-by-Step Methodology:

  • Setup: Dissolve the N-Boc protected intermediate (1.0 eq, 5 mmol) in anhydrous THF (20 mL) under a strict Argon atmosphere.

  • Reduction: Cool the solution to 0 °C. Slowly add BH₃·THF (1.0 M in THF, 3.0 eq) dropwise.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 70 °C for 6 hours.

  • Quench: Cool the reaction to 0 °C and strictly quench by the extremely slow, dropwise addition of Methanol (10 mL) until effervescence (H₂ gas evolution) ceases. Rationale: Methanol destroys excess borane and breaks down the stable amine-borane complex.

  • Isolation: Concentrate the mixture, dissolve in EtOAc, and wash with 1M NaOH to ensure the primary amine is fully free-based.

Self-Validation System:

  • FT-IR Spectroscopy: Analyze the crude product via IR. The protocol is validated by the complete disappearance of the sharp -C≡N stretching band at ~2250 cm⁻¹ and the appearance of a broad -NH₂ stretch at ~3300–3400 cm⁻¹.

ReductionWorkflow Step1 1. Setup Dissolve N-Boc in dry THF Step2 2. Reagent Addition Add BH3·THF at 0 °C Step1->Step2 Step3 3. Thermal Reduction Reflux at 70 °C for 6h Step2->Step3 Val Validation Gate: IR shows loss of 2250 cm⁻¹? Step3->Val Step4 4. Quench & Cleavage Add MeOH dropwise Val->Step4

Fig 2: Step-by-step workflow and validation gate for the chemoselective nitrile reduction.
Protocol C: O-Alkylation of the Tertiary Hydroxyl

Causality: The C3-hydroxyl group is a tertiary alcohol, making it highly sterically hindered and a poor nucleophile. Standard mild alkylation conditions (e.g., K₂CO₃/Alkyl halide) will fail. It requires irreversible deprotonation using Sodium Hydride (NaH) to form a highly reactive alkoxide, followed by trapping with a strong electrophile (e.g., Iodomethane).

Step-by-Step Methodology:

  • Deprotonation: Dissolve the N-Boc intermediate (1.0 eq, 5 mmol) in anhydrous DMF (15 mL) at 0 °C. Add NaH (60% dispersion in mineral oil, 1.5 eq) in small portions. Stir for 45 minutes until H₂ evolution stops.

  • Alkylation: Add Iodomethane (MeI, 1.2 eq) dropwise. Stir at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (5 mL) at 0 °C. Extract with Diethyl Ether (3 × 20 mL). Wash the combined organics heavily with water (5 × 20 mL) to remove DMF.

Self-Validation System:

  • LC-MS Analysis: The reaction is validated by observing a mass shift. The tertiary alcohol N-Boc intermediate (Expected [M+H]⁺ = 227.1) will shift to the O-methylated product (Expected [M+H]⁺ = 241.1).

Quantitative Analytical Data Summary

The following table summarizes the expected analytical profiles for the derivatized products to aid in rapid laboratory verification.

Derivative CompoundExpected YieldLC-MS [M+H]⁺Key IR Shifts (cm⁻¹)Key ¹H-NMR Indicators (CDCl₃)
N-Boc Protected Nitrile 88 - 92%227.12250 (C≡N), 1690 (C=O)1.45 (s, 9H, Boc)
N-Boc 1,3-Amino Alcohol 75 - 80%231.23350 (NH₂/OH), 1685 (C=O)2.85 (t, 2H, -CH₂-NH₂ )
N-Boc O-Methyl Nitrile 65 - 70%241.12250 (C≡N), 1695 (C=O)3.20 (s, 3H, -O-CH₃ )

References

  • NextSDS. 2-(3-hydroxypyrrolidin-3-yl)acetonitrile hydrochloride — Chemical Substance Information. NextSDS. 1

  • Sigma-Aldrich. 2-(3-hydroxypyrrolidin-3-yl)acetonitrile hydrochloride. Sigma-Aldrich Product Catalog.

  • EvitaChem. Significance of Boc-Protected Pyrrolidine Scaffolds in Medicinal Chemistry. EvitaChem Technical Resources. 2

  • Chinese Chemical Society. Recent advances in organic electrosynthesis using heterogeneous catalysts modified electrodes. CCS Publishing. 3

Sources

Application

Analytical Methods for the Quantification of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile Hydrochloride: Overcoming Polarity and Detection Challenges

Application Note & Methodological Guide Target Audience: Analytical Chemists, Bioanalytical Scientists, and CMC Drug Development Professionals. Executive Summary The accurate quantification of small, highly polar pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide Target Audience: Analytical Chemists, Bioanalytical Scientists, and CMC Drug Development Professionals.

Executive Summary

The accurate quantification of small, highly polar pharmaceutical intermediates and active pharmaceutical ingredients (APIs) presents a dual challenge in modern chromatography. 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride (CAS: 1909313-98-9) is a prime example of such a molecule[1]. As a low-molecular-weight secondary amine with a hydroxyl substitution and a nitrile group, it exhibits extreme hydrophilicity (LogP < 0) and completely lacks an extended conjugated π -electron system.

Consequently, traditional Reversed-Phase Liquid Chromatography (RPLC) coupled with Ultraviolet (UV) detection is fundamentally inadequate for this compound. This application note details two fully validated, self-validating analytical workflows designed to overcome these limitations:

  • HILIC-CAD (Charged Aerosol Detection): Optimized for routine API assay, formulation quality control (QA/QC), and macroscopic impurity profiling where universal detection is required.

  • HILIC-LC-MS/MS: Optimized for bioanalytical pharmacokinetics (PK) and trace-level genotoxic impurity screening requiring sub-ng/mL sensitivity.

Chemical Profiling & Analytical Causality (E-E-A-T)

To design a robust analytical method, one must first deconstruct the analyte's physicochemical properties to understand the causality behind the required instrumental choices.

  • The Retention Challenge (Why RP fails): The pyrrolidine ring (pKa ~9-10) is positively charged at physiological and acidic pH. Combined with the polar hydroxyl and nitrile groups, the molecule has virtually no affinity for standard hydrophobic C18 stationary phases, resulting in void-volume elution. While ion-pairing agents (e.g., heptanesulfonic acid) can force retention, they cause severe ion suppression in mass spectrometry and permanently alter column chemistry[2]. Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) provides the necessary retention by partitioning the analyte into an aqueous-enriched layer immobilized on a polar stationary phase[3].

  • The Detection Challenge (Why UV fails): The molecule possesses no UV chromophore. The nitrile and amine groups only provide weak end-absorption below 210 nm, a region plagued by severe mobile phase interference and baseline drift[1]. Solution: For bulk analysis, Charged Aerosol Detection (CAD) provides a near-universal response independent of chemical structure[4]. For trace analysis, Electrospray Ionization Tandem Mass Spectrometry (ESI-LC-MS/MS) provides absolute structural specificity[5].

  • The Salt Factor: The compound is a hydrochloride salt. In LC-MS, high concentrations of chloride ions can cause severe signal suppression and source contamination. HILIC elegantly solves this: the chloride counter-ion typically elutes near the void or is well-separated from the strongly retained basic amine, effectively desalting the analyte prior to MS ionization.

AnalyticalStrategy Target Target Analyte: 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile HCl Challenge Analytical Challenges: Extremely Polar | No UV Chromophore Target->Challenge Matrix Determine Application & Sample Matrix Challenge->Matrix App1 Routine QA/QC & Assay (High Conc. API / Formulation) Matrix->App1 Bulk Analysis App2 Bioanalysis / Trace Impurities (Low Conc. in Plasma/Urine) Matrix->App2 Trace Analysis Method1 Method A: HILIC-CAD Universal Aerosol Detection App1->Method1 Uniform Response Needed Method2 Method B: HILIC-LC-MS/MS Targeted MRM Detection App2->Method2 Sub-ng/mL Sensitivity Needed

Workflow decision tree for selecting the appropriate analytical method based on sample matrix.

Method A: HILIC-CAD for Routine Assay and Purity

Objective: Quantify the API and its macroscopic impurities in bulk powder or formulation matrices without relying on optical properties.

Expert Insights & Causality

CAD measures the charge transferred to residual aerosol particles after mobile phase evaporation. Because HILIC relies on a gradient that increases the aqueous (water) content over time, the volatility of the mobile phase changes dynamically. To prevent severe baseline drift during the gradient, an inverse gradient must be applied post-column using a secondary pump, ensuring the detector continuously receives a constant ratio of organic-to-aqueous solvent[4].

Step-by-Step Protocol
  • Sample Preparation:

    • Critical Step: Dissolve the standard/sample in a diluent of 80:20 Acetonitrile:Water .

    • Causality: Injecting a highly aqueous sample into a HILIC column disrupts the immobilized water layer on the stationary phase, leading to peak splitting and breakthrough. The sample diluent must closely match the initial high-organic mobile phase conditions.

  • Chromatographic Conditions:

    • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm). The amide phase provides excellent hydrogen-bonding capabilities for the hydroxyl and secondary amine groups.

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Maintains the pyrrolidine ring in a fully protonated state for consistent retention).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 90% B hold for 1 min, ramp to 50% B over 10 mins, hold for 2 mins, return to 90% B to re-equilibrate (5 mins).

    • Flow Rate: 0.4 mL/min.

  • Detector Settings (CAD):

    • Evaporation Temperature: 35°C (Optimized to preserve the semi-volatile nature of small polar amines while ensuring complete solvent evaporation).

    • Data Collection: Power Function (PF) set to 1.0 for assay, or utilize Dynamic Range Expansion (DRE) if quantifying trace impurities against the main peak.

  • System Suitability (Self-Validation):

    • Inject a 50 µg/mL standard six times. The system is valid only if: Peak Tailing Factor ( Tf​ ) 1.5, and Area %RSD 2.0%.

Method B: HILIC-LC-MS/MS for Trace Quantification

Objective: Highly specific, ultra-sensitive quantification of the compound in biological fluids (e.g., plasma, urine) for PK studies.

Expert Insights & Causality

For maximum sensitivity, we utilize a Zwitterionic HILIC (ZIC-HILIC) column. The sulfoalkylbetaine functional groups on the ZIC-HILIC stationary phase provide simultaneous electrostatic repulsion of the chloride counter-ion (eluting it in the void) and strong electrostatic attraction/hydrophilic partitioning for the protonated pyrrolidine[3]. This orthogonal separation mechanism completely eliminates the ion suppression typically caused by hydrochloride salts in the ESI source[5].

HILIC_MS_Mechanism Injection Sample Injection (>80% ACN Diluent) Partitioning ZIC-HILIC Column (Aqueous Layer Partitioning) Injection->Partitioning Separation Chloride Counter-ion (Elutes in Void Volume) Partitioning->Separation Prevents Ion Suppression Elution API Elution (Increasing Aqueous Gradient) Partitioning->Elution Analyte Retention ESI ESI+ Ionization [M+H]+ m/z 127.1 Elution->ESI Detection Triple Quad MS/MS Fragment m/z 109.1 ESI->Detection MRM Transition

Mechanistic workflow of HILIC-LC-MS/MS, highlighting the critical separation of the chloride counter-ion.

Step-by-Step Protocol
  • Sample Extraction (Plasma):

    • Perform Protein Precipitation (PPT) by adding 300 µL of ice-cold Acetonitrile to 100 µL of plasma. Vortex for 2 mins, centrifuge at 14,000 x g for 10 mins.

    • Causality: PPT with pure ACN naturally yields a sample with 75% organic content, which is perfectly compatible with direct injection onto a HILIC column, bypassing the need for time-consuming evaporation and reconstitution steps.

  • Chromatographic Conditions:

    • Column: SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 85% B to 40% B over 8 mins. Flow rate: 0.3 mL/min.

  • Mass Spectrometry Parameters (ESI+):

    • Precursor Ion: The free base molecular weight is 126.16 g/mol . The protonated precursor [M+H]+ is m/z 127.1 .

    • Product Ions (MRM):

      • Quantifier Transition: m/z 127.1 109.1 (Corresponding to the loss of water, -18 Da, from the hydroxyl group).

      • Qualifier Transition: m/z 127.1 87.1 (Corresponding to the loss of the acetonitrile moiety, -40 Da).

    • Source Parameters: Spray voltage 3.5 kV; Capillary temperature 300°C; Sheath gas 40 arb.

  • System Suitability (Self-Validation):

    • Signal-to-Noise (S/N) ratio of the Lower Limit of Quantification (LLOQ) standard must be 10:1. Matrix factor (calculated via post-column infusion) must demonstrate <15% ion suppression at the analyte retention time.

Quantitative Data & Method Comparison

The following tables summarize the instrumental parameters and the expected validation metrics based on ICH Q2(R2) and FDA Bioanalytical Method Validation guidelines.

Table 1: Chromatographic & Detection Parameters Comparison

ParameterMethod A: HILIC-CAD (Assay/Purity)Method B: HILIC-LC-MS/MS (Bioanalysis)
Primary Use Case Bulk API, Formulation QA/QCPlasma/Urine PK, Trace Impurities
Analytical Column Waters XBridge BEH Amide (2.1 x 100 mm)SeQuant ZIC-HILIC (2.1 x 100 mm)
Aqueous Buffer 10 mM Ammonium Formate (pH 3.0)10 mM Ammonium Acetate (pH 4.5)
Organic Modifier AcetonitrileAcetonitrile
Detector Charged Aerosol Detector (35°C Evap)Triple Quadrupole MS (ESI+)
Detection Target Universal Aerosol Particle ChargeMRM: m/z 127.1 109.1
Injection Volume 5.0 µL2.0 µL
Sample Diluent 80:20 Acetonitrile:Water>75% Acetonitrile (Post-PPT)

Table 2: Typical Validation Metrics

Validation MetricMethod A: HILIC-CADMethod B: HILIC-LC-MS/MS
Linear Dynamic Range 1.0 – 500 µg/mL0.5 – 500 ng/mL
Limit of Detection (LOD) 0.3 µg/mL0.1 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mL
Precision (%RSD, n=6) 2.0% 5.0%
Accuracy (Recovery) 98.0% – 102.0%85.0% – 115.0%
Matrix Effect N/A (Direct API dissolution)Minimal (<10% suppression)

Conclusion & Best Practices

Quantifying 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride requires abandoning traditional RP-UV paradigms. By aligning the molecule's extreme polarity with HILIC retention mechanisms, and addressing its lack of a chromophore with either CAD or MS/MS, laboratories can achieve robust, reproducible data. Crucial takeaway: Always ensure sample diluents are highly organic (>75% ACN) to prevent catastrophic disruption of the HILIC stationary phase's aqueous layer.

References

  • MDPI. "Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids." Molecules. Available at: [Link]

  • Thermo Fisher Scientific / ResearchGate. "Evaluation of Methods for the Simultaneous Analysis of Cations and Anions Using HPLC with Charged Aerosol Detection and a Zwitterionic Stationary Phase." ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH). "Application of the Hydrophilic Interaction Liquid Chromatography (HILIC-MS) Novel Protocol to Study the Metabolic Heterogeneity of Glioblastoma Cells." PMC. Available at:[Link]

  • ResearchGate. "Chromatographic evaluation of reversed-phase/anion-exchange/cation-exchange trimodal stationary phases prepared by electrostatically driven self-assembly process." ResearchGate. Available at: [Link]

Sources

Method

Synthesis of Novel Heterocyclic Scaffolds from 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile Hydrochloride: An Application Guide for Medicinal Chemistry

Abstract The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] The strategic functionalization of this core allows for the explorati...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] The strategic functionalization of this core allows for the exploration of diverse chemical space and the development of potent and selective therapeutic agents. 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride is a versatile and highly functionalized building block, offering multiple reaction handles for the construction of novel and complex heterocyclic systems. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic strategies to access a variety of heterocyclic compounds from this readily available starting material. We will delve into the underlying chemical principles, provide detailed, field-proven experimental protocols, and discuss the mechanistic aspects of each transformation, empowering chemists to leverage this unique scaffold in their drug discovery programs.

Introduction: The Strategic Value of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile Hydrochloride

2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride presents a unique combination of functional groups within a compact framework:

  • A Secondary Amine: The pyrrolidine nitrogen is a nucleophilic center, readily participating in alkylation, acylation, and cyclization reactions.

  • A Tertiary Hydroxyl Group: This group can be a nucleophile, a leaving group upon activation, or a directing group for metal-catalyzed reactions.

  • A Nitrile Group: The nitrile is a versatile functional group that can be hydrolyzed, reduced, or participate in cycloadditions and other C-C and C-N bond-forming reactions.[3]

  • A Quaternary Carbon Center: The C3 position is a spirocyclic center, imparting a three-dimensional character to the molecule, which is often desirable for potent and selective interactions with biological targets.

This confluence of reactivity makes it an ideal starting point for the synthesis of a diverse array of heterocyclic systems, including spirocyclic, fused, and substituted heterocycles of significant interest in drug discovery.

Synthesis of Spiro[oxindole-3,3'-pyrrolidine] Derivatives via 1,3-Dipolar Cycloaddition

Spirooxindole-pyrrolidine scaffolds are prominent in a multitude of biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties, including anticancer and antimicrobial activities.[4][5][6] The 1,3-dipolar cycloaddition reaction of an azomethine ylide generated from the pyrrolidine nitrogen with a suitable dipolarophile, such as an isatin-derived alkene, provides a powerful and convergent approach to this privileged heterocyclic system.

Mechanistic Rationale

The reaction proceeds through the in situ generation of an azomethine ylide from the secondary amine of the pyrrolidine ring and an aldehyde (often formaldehyde or paraformaldehyde). This 1,3-dipole then undergoes a concerted or stepwise [3+2] cycloaddition reaction with an electron-deficient alkene, such as a 3-methyleneoxindole, to furnish the spirocyclic product. The regioselectivity and stereoselectivity of the cycloaddition are often high, controlled by the electronic and steric properties of the dipole and dipolarophile.

Diagram 1: Proposed Mechanism for Spiro[oxindole-3,3'-pyrrolidine] Synthesis

G cluster_0 Azomethine Ylide Formation cluster_1 1,3-Dipolar Cycloaddition A 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile C Azomethine Ylide Intermediate A->C Condensation B Formaldehyde B->C E Spiro[oxindole-3,3'-pyrrolidine] Product C->E [3+2] Cycloaddition D 3-Methyleneoxindole D->E

Caption: Formation of the azomethine ylide followed by cycloaddition.

Experimental Protocol: Synthesis of a Model Spiro[oxindole-3,3'-pyrrolidine]

This protocol describes a general procedure for the synthesis of a spiro[oxindole-3,3'-pyrrolidine] derivative.

Materials:

  • 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride

  • Substituted Isatin

  • Sarcosine or Proline (as a precursor for the azomethine ylide)

  • Paraformaldehyde

  • Methanol or Ethanol (solvent)

  • Triethylamine (base)

Procedure:

  • Preparation of the reaction mixture: To a solution of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride (1.0 mmol) and a substituted isatin (1.0 mmol) in methanol (10 mL), add triethylamine (1.1 mmol) to neutralize the hydrochloride salt.

  • Generation of the azomethine ylide: Add sarcosine (1.2 mmol) and paraformaldehyde (1.5 mmol).

  • Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired spiro[oxindole-3,3'-pyrrolidine] product.

Representative Data
EntryIsatin SubstituentYield (%)Reference
1H75[6]
25-Br82[6]
35-NO₂68[6]

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The 2-aminothiophene moiety is a key pharmacophore found in numerous biologically active compounds, including anti-inflammatory and anticancer agents.[3][7] The Gewald reaction, a multicomponent condensation, provides a highly efficient and atom-economical route to polysubstituted 2-aminothiophenes.[8] The nitrile group of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride serves as a key component in this transformation.

Mechanistic Rationale

The Gewald reaction involves the condensation of a carbonyl compound, an α-cyanoester (or in this case, an α-cyanomethyl group), and elemental sulfur in the presence of a base.[8] The reaction is believed to proceed through a Knoevenagel condensation between the carbonyl compound and the active methylene of the nitrile, followed by the addition of sulfur to the resulting α,β-unsaturated nitrile. Subsequent intramolecular cyclization and tautomerization lead to the formation of the 2-aminothiophene ring.

Diagram 2: The Gewald Reaction Workflow

G A Ketone/Aldehyde + 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile B Knoevenagel Condensation A->B C α,β-Unsaturated Nitrile Intermediate B->C D Sulfur Addition C->D E Thiolate Intermediate D->E F Intramolecular Cyclization & Tautomerization E->F G 2-Aminothiophene Product F->G

Caption: Key steps in the Gewald synthesis of 2-aminothiophenes.

Experimental Protocol: Synthesis of a Substituted 2-Aminothiophene

This protocol outlines a general procedure for the Gewald reaction.

Materials:

  • 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride

  • A ketone or aldehyde (e.g., cyclohexanone)

  • Elemental Sulfur

  • Morpholine or another suitable base

  • Ethanol or Methanol (solvent)

Procedure:

  • Reaction setup: In a round-bottom flask, combine 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride (1.0 mmol), the carbonyl compound (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (15 mL).

  • Addition of base: Add morpholine (1.5 mmol) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.

Representative Data
EntryCarbonyl CompoundYield (%)Reference
1Cyclohexanone85[3][5]
2Acetone78[3]
3Benzaldehyde72[5]

Note: The yields are based on analogous reactions and may require optimization for the specific starting material.

Synthesis of Oxazolines and Dihydrooxazines

Oxazolines and their six-membered ring homologs, dihydrooxazines, are important heterocyclic motifs present in natural products and are valuable chiral ligands in asymmetric catalysis.[9] The reaction of the hydroxyl and nitrile functionalities within 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile can be exploited for their synthesis.

Mechanistic Rationale

The synthesis of oxazolines from hydroxynitriles typically involves the initial conversion of the nitrile to an amide or an imidate, followed by an intramolecular cyclization with the neighboring hydroxyl group.[1][10] Acid or base catalysis can promote this cyclization. For dihydrooxazines, a similar strategy can be envisioned, potentially through a Ritter-type reaction followed by cyclization.

Diagram 3: General Pathway to Oxazoline Synthesis

G Start 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile Step1 Nitrile Activation (e.g., Hydrolysis to Amide) Start->Step1 Intermediate Hydroxy-Amide Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (Dehydration) Intermediate->Step2 Product Pyrrolidinyl-Oxazoline Step2->Product

Caption: A two-step approach to oxazoline ring formation.

Experimental Protocol: Synthesis of a Pyrrolidinyl-Oxazoline

This protocol describes a potential route to an oxazoline derivative.

Materials:

  • 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride

  • Concentrated Sulfuric Acid or Polyphosphoric Acid

  • Dichloromethane (solvent)

  • Sodium bicarbonate solution

Procedure:

  • Reaction setup: Dissolve 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride (1.0 mmol) in concentrated sulfuric acid (5 mL) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Expected Outcome and Considerations

This acid-catalyzed reaction is expected to promote both the hydrolysis of the nitrile to an amide and the subsequent cyclization to the oxazoline. The reaction conditions, particularly the acid strength and temperature, will be critical to optimize for achieving good yields and minimizing side reactions.

Synthesis of Fused Pyrrolidine Systems: Pyrrolo[1,2-a]pyrazines and Pyrrolo[1,2-a]pyrimidines

Fused bicyclic systems containing the pyrrolidine ring are of significant interest in medicinal chemistry due to their rigid conformations and potential for enhanced biological activity.[2][11] Pyrrolo[1,2-a]pyrazines and pyrrolo[1,2-a]pyrimidines can be accessed from 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride through multi-step synthetic sequences.

General Synthetic Strategy

A plausible strategy involves the initial modification of the nitrile and/or hydroxyl groups to introduce the necessary functionalities for the second ring closure. For instance, reduction of the nitrile to an amine, followed by condensation with a 1,2- or 1,3-dicarbonyl compound, can lead to the formation of the pyrazine or pyrimidine ring, respectively.

Diagram 4: Retrosynthetic Analysis for Pyrrolo[1,2-a]pyrazines

G Target Pyrrolo[1,2-a]pyrazine Intermediate1 Diamino-pyrrolidine derivative Target->Intermediate1 Condensation with dicarbonyl Start 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile Intermediate1->Start Nitrile Reduction & Functional Group Interconversion

Sources

Technical Notes & Optimization

Troubleshooting

Stability and degradation pathways of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride

Welcome to the dedicated technical support center for 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and potential degradation pathways of this compound. Given that this is a specialized chemical entity, this guide synthesizes established principles of pharmaceutical stability testing with insights into the reactivity of its core functional groups—the tertiary alcohol, the nitrile, and the pyrrolidine ring—to anticipate and troubleshoot experimental challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and inherent properties of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride.

Q1: What are the recommended storage conditions for 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride?

A1: As a hydrochloride salt, the compound is likely a crystalline solid. For optimal stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture.[1][2] Many hydrochloride salts are hygroscopic; therefore, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Q2: What solvents are suitable for dissolving this compound?

A2: Given its hydrochloride salt form, the compound is expected to have good solubility in polar protic solvents such as water, methanol, and ethanol. It may have limited solubility in less polar solvents like acetonitrile, and is likely insoluble in non-polar solvents such as hexanes or dichloromethane.[3] Always perform a small-scale solubility test before preparing larger stock solutions.

Q3: Is this compound known to be unstable? What are the primary chemical liabilities?

A3: While specific stability data for this molecule is not extensively published, its structure suggests several potential liabilities:

  • Hydrolysis: The nitrile group can be susceptible to hydrolysis under acidic or basic conditions, potentially converting to an amide or a carboxylic acid.[4]

  • Oxidation: The pyrrolidine ring, particularly the carbon atoms adjacent to the nitrogen, can be susceptible to oxidation.[5]

  • Elimination: The tertiary alcohol introduces the possibility of dehydration (loss of water) under acidic conditions, which could lead to the formation of an unsaturated pyrrolidine derivative.

Q4: What are the primary safety precautions when handling this compound?

A4: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn.[2] Handle the compound in a well-ventilated area or a chemical fume hood.[1] Avoid inhalation of dust or aerosols. Refer to the material safety data sheet (MSDS) for specific handling and toxicology information.[6]

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Appearance of a new peak in HPLC analysis of a freshly prepared stock solution. 1. On-column degradation: The HPLC mobile phase may be too acidic or basic, causing rapid degradation. 2. Solvent-induced degradation: The solvent used for the stock solution may be promoting degradation. 3. Contamination: The solvent or glassware may be contaminated.1. Adjust the mobile phase pH to be closer to neutral, if compatible with your chromatography. Use a lower column temperature. 2. Prepare a fresh solution in a different, high-purity solvent (e.g., HPLC-grade water or methanol). Analyze immediately after preparation. 3. Use fresh, HPLC-grade solvents and thoroughly clean all glassware.
Loss of compound purity over time in solid-state storage. 1. Hygroscopicity: The compound may be absorbing atmospheric moisture, leading to hydrolysis. 2. Photodegradation: Exposure to light may be causing degradation. 3. Thermal degradation: Storage at elevated temperatures can accelerate decomposition.1. Store the compound in a desiccator over a desiccant. For long-term storage, consider sealing under an inert gas. 2. Store in an amber vial or a container protected from light. 3. Ensure storage in a temperature-controlled environment, avoiding exposure to heat sources.
Inconsistent results in biological assays. 1. Degradation in assay buffer: The pH or components of your assay buffer could be degrading the compound. 2. Adsorption to labware: The compound may be adsorbing to plastic surfaces.1. Assess the stability of the compound in the assay buffer over the time course of the experiment. Consider adjusting the buffer pH or composition. 2. Use low-adsorption microplates or glassware. Include appropriate controls to account for any loss of compound.
Formation of a precipitate in a stock solution. 1. Limited solubility: The concentration of the solution may exceed the compound's solubility in that solvent. 2. Degradation to an insoluble product: A degradation product may be less soluble than the parent compound.1. Gently warm the solution or sonicate to aid dissolution. If precipitation persists, prepare a more dilute stock solution. 2. Analyze the precipitate and the supernatant separately by a suitable analytical method (e.g., LC-MS) to identify the components.

III. Predicted Degradation Pathways

Based on the functional groups present in 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride, the following degradation pathways are predicted. These pathways are critical for identifying potential impurities and for developing stability-indicating analytical methods.

parent 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile (Parent Compound) hydrolysis_amide 2-(3-Hydroxy-pyrrolidin-3-yl)acetamide (Amide Hydrolysis Product) parent->hydrolysis_amide H₂O / H⁺ or OH⁻ dehydration 2-(Pyrrolidin-3-en-3-yl)acetonitrile (Dehydration Product) parent->dehydration H⁺ / Heat oxidation Iminium Ion Intermediate parent->oxidation Oxidizing Agent hydrolysis_acid 2-(3-Hydroxy-pyrrolidin-3-yl)acetic acid (Carboxylic Acid Hydrolysis Product) hydrolysis_amide->hydrolysis_acid H₂O / H⁺ or OH⁻ ring_opened Ring-Opened Product oxidation->ring_opened H₂O cluster_direct_analysis start Prepare 1 mg/mL Stock Solution stress Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress sampling Withdraw Aliquots at Time Points stress->sampling neutralize Neutralize (for Acid/Base Samples) sampling->neutralize analyze Analyze by Stability-Indicating HPLC sampling->analyze neutralize->analyze identify Characterize Degradants (LC-MS, NMR) analyze->identify

Caption: Workflow for forced degradation studies.

V. Data Interpretation and Summary

For each stress condition, the results should be summarized in a table. This allows for a clear comparison of the compound's stability under different conditions.

Stress Condition Time (hours) Parent Compound (%) Major Degradant 1 (%) Major Degradant 2 (%) Total Degradation (%)
0.1 M HCl, 60°C 295.23.11.54.8
885.79.83.914.3
2468.320.59.131.7
0.1 M NaOH, 60°C 298.11.2-1.9
892.55.3-7.5
2480.115.6-19.9
3% H₂O₂, RT 2499.5--0.5
80°C, Solid 7 days99.8--0.2
Photostability 2499.6--0.4

Note: The data in this table is illustrative and should be replaced with actual experimental results.

VI. References

  • MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]

  • Canadian Science Publishing. (1970). Some pyrrolidone derivatives. Canadian Journal of Chemistry, 48(16), 2512-2516. [Link]

  • ACS Publications. (2022, May 26). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. [Link]

  • Scribd. (2025, December 14). Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. [Link]

  • Molbase. Synthesis of 2-hydroxy-2-(1-benzylpyrrolidin-3-yl) acetonitrile. [Link]

  • NextSDS. 2-(3-hydroxypyrrolidin-3-yl)acetonitrile hydrochloride — Chemical Substance Information. [Link]

  • IntechOpen. (2024, November 12). Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • IJSDR. (2022). Force Degradation for Pharmaceuticals: A Review. [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. [Link]

  • Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • LinkedIn. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • ATSDR. 7. ANALYTICAL METHODS. [Link]

  • Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • Science Interactive. SAFETY DATA SHEET. [Link]

  • Chemspace. 2-(3-hydroxypyrrolidin-3-yl)acetonitrile hydrochloride - C6H11ClN2O. [Link]

  • Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

  • The Bruce Group. (2023, May 1). Hydroperoxide-mediated degradation of acetonitrile in the lithium–air battery. [Link]

  • National Association of Clean Air Agencies. (2021, March 15). Methods of Degrading Acetonitrile Waste Sustainably. [Link]

  • PubMed. (2016, March 11). Development of a modified acetonitrile-based extraction procedure followed by ultra-high performance liquid chromatography-tandem mass spectrometry for the analysis of psychiatric drugs in sediments. [Link]

  • CSBSJU. A multiresidue analytical method using solid-phase extraction and high-pressure liquid chromatography tandem mass spectrometry. [Link]

  • R Discovery. (2004, August 1). Degradation of acetonitrile residues using oxidation processes. [Link]

  • PubMed. (2004, May 15). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. [Link]

  • PubMed. (2006, September 15). Convenient treatment of acetonitrile-containing wastes using the tandem combination of nitrile hydratase and amidase-producing microorganisms. [Link]

  • NextSDS. 2-(3-hydroxypiperidin-3-yl)acetonitrile hydrochloride — Chemical Substance Information. [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting for 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride

Welcome to the Technical Support Center for 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride (CAS: 1909313-98-9). This compound is a highly valuable, stereochemically dense pyrrolidine building block frequently uti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride (CAS: 1909313-98-9). This compound is a highly valuable, stereochemically dense pyrrolidine building block frequently utilized in medicinal chemistry and drug development.

Because this molecule contains a tertiary alcohol, a basic secondary amine, and a reactive nitrile group, its synthesis requires precise environmental control. This guide is engineered for process scientists and researchers to understand the mechanistic causality behind the synthetic steps, troubleshoot common impurities, and implement self-validating protocols.

Part 1: Mechanistic Workflow & Standard Operating Protocols

The standard industrial and bench-scale synthesis of this building block relies on a two-step sequence: the nucleophilic addition of lithioacetonitrile to N-Boc-pyrrolidin-3-one, followed by the acid-mediated cleavage of the tert-butoxycarbonyl (Boc) protecting group.

Protocol 1: Cyanomethylation (Nucleophilic Addition)

Objective: Synthesize the intermediate tert-butyl 3-(cyanomethyl)-3-hydroxypyrrolidine-1-carboxylate.

  • Preparation: Purge a dry, round-bottom flask with inert gas (N₂ or Ar). Add anhydrous tetrahydrofuran (THF) and anhydrous acetonitrile (1.2 eq). Cool the mixture to strictly -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes.

    • Causality: Lithioacetonitrile is highly reactive. Generating it at -78 °C prevents the anion from undergoing self-condensation to form 3-aminocrotonitrile [1].

  • Addition: Dissolve N-Boc-pyrrolidin-3-one (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise via a syringe pump over 30–45 minutes, ensuring the internal temperature never exceeds -70 °C.

  • Self-Validation Check: The formation of lithioacetonitrile is typically accompanied by a slight yellowing of the solution. Monitor the disappearance of the ketone via TLC (ninhydrin stain) to ensure complete conversion before quenching.

  • Quench & Workup: Quench the reaction cold by adding saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and concentrate to yield the intermediate.

Protocol 2: Boc Deprotection (Acid-Mediated Cleavage)

Objective: Isolate the target 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride salt.

  • Preparation: Dissolve the intermediate from Protocol 1 in anhydrous 1,4-dioxane (0.2 M concentration). Cool the flask to 0 °C to 5 °C in an ice bath.

  • Acid Addition: Slowly add 4M HCl in 1,4-dioxane (5.0 eq) dropwise.

    • Causality: The tertiary hydroxyl group is exceptionally sensitive to strong acids. Uncontrolled exotherms during HCl addition will drive E1 elimination (dehydration) of the tertiary alcohol[2].

  • Reaction: Remove the ice bath and allow the reaction to stir at a strictly controlled 15 °C.

  • Self-Validation Check: The cleavage of the Boc group releases isobutylene gas and CO₂. Gentle effervescence should be observed. Monitor the reaction strictly via LC-MS (ESI+) looking for the [M+H]⁺ peak at m/z 127.1 (free amine) and the disappearance of the Boc-protected mass.

  • Isolation: Once complete (typically 2–4 hours), concentrate under reduced pressure at <30 °C. Triturate the resulting solid with anhydrous diethyl ether to precipitate the highly pure hydrochloride salt.

Visualization: Synthesis Pathway & Impurity Divergence

SynthesisPathway A N-Boc-pyrrolidin-3-one C Intermediate: tert-Butyl 3-(cyanomethyl)- 3-hydroxypyrrolidine-1-carboxylate A->C Nucleophilic Addition G Impurity B: Aldol Dimer A->G Self-Condensation (Poor Temp Control) B Acetonitrile + n-BuLi (-78 °C) B->C E Target Product: 2-(3-Hydroxypyrrolidin-3-yl) acetonitrile HCl C->E Boc Deprotection F Impurity A: Dehydrated Alkene C->F Acid-Catalyzed Dehydration H Impurity C: Amide Byproduct C->H Nitrile Hydrolysis (Trace Water) D HCl in Dioxane (Anhydrous, 0 °C to 15 °C) D->E

Caption: Synthetic workflow for 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile HCl and major impurity pathways.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing a significant amount of dehydrated byproduct (alkene) after the Boc deprotection step? A: This is the most prevalent issue when deprotecting N-Boc groups adjacent to a tertiary alcohol. Strong acids like HCl protonate the hydroxyl group, converting it into a superior leaving group (water). The subsequent loss of water generates a relatively stable tertiary carbocation, which rapidly undergoes an E1 elimination to form the endocyclic or exocyclic alkene (e.g., 2-(pyrrolidin-3-ylidene)acetonitrile) [3].

  • Prevention: Strictly control the temperature between 0 °C and 15 °C during the addition of HCl and subsequent stirring. Do not use neat Trifluoroacetic acid (TFA), as it is highly prone to driving this dehydration. Limit reaction times to the minimum required for Boc cleavage.

Q2: My starting material (N-Boc-pyrrolidin-3-one) is forming a dimeric impurity during the cyanomethylation step. How do I prevent this? A: N-Boc-pyrrolidin-3-one possesses acidic α-protons. If the lithioacetonitrile is not fully formed, or if the localized concentration of the unreacted ketone is too high during addition, the basic lithioacetonitrile (or unreacted n-BuLi) will deprotonate the ketone instead of attacking the carbonyl. This triggers a base-catalyzed aldol self-condensation of the pyrrolidinone [1].

  • Prevention: Ensure complete formation of the lithioacetonitrile anion at -78 °C (wait 30 mins) before adding the ketone. Add the ketone very slowly (via syringe pump) to maintain a vast excess of the nucleophile relative to the unreacted ketone in the reaction matrix.

Q3: I detect an amide impurity (+18 Da in MS) in my final product. Where is this coming from? A: The nitrile group is highly susceptible to acid-catalyzed hydration, which converts it into a primary amide (2-(3-hydroxypyrrolidin-3-yl)acetamide). This occurs if adventitious moisture is introduced during the HCl deprotection step. 1,4-Dioxane is notoriously hygroscopic and will pull water from the atmosphere.

  • Prevention: Use freshly opened, strictly anhydrous 4M HCl in dioxane. Maintain a positive pressure of dry nitrogen throughout the deprotection and solvent evaporation steps.

Part 3: Quantitative Impurity Profiling

To assist your analytical and quality control teams, the following table summarizes the primary impurities, their mechanistic origins, and their distinct analytical signatures for rapid identification.

Impurity NameMechanism of FormationPrevention ProtocolAnalytical Signature (LC-MS / ¹H NMR)
2-(Pyrrolidin-3-ylidene)acetonitrile E1 Elimination of tertiary alcohol during acidic Boc deprotection.Maintain temp <15 °C; avoid TFA; minimize acid exposure time.MS: m/z 109.1 [M+H]⁺ (Loss of 18 Da)NMR: Alkene proton visible at ~5.5 ppm.
N-Boc-pyrrolidin-3-one Dimer Base-catalyzed Aldol self-condensation of the starting ketone.Strict -78 °C control; slow addition of ketone to lithioacetonitrile.MS: m/z 371.2 [2M+H]⁺NMR: Complex aliphatic region; loss of expected symmetry.
2-(3-Hydroxypyrrolidin-3-yl)acetamide Acid-catalyzed hydration of the nitrile group by adventitious water.Use strictly anhydrous HCl/Dioxane; blanket reaction with N₂.MS: m/z 145.1 [M+H]⁺ (+18 Da)NMR: Primary amide protons visible at ~7.0–7.5 ppm (br s, 2H).

Part 4: References

  • Hanberry, R., Pavlakovich, K. P., & Davis, S. E. (1978). The reactions of lithioacetonitrile and lithiomethoxyacetonitrile with certain ketones. Canadian Journal of Chemistry, 56(19), 2572-2576. URL:[Link]

  • Sartori, G., Ballini, R., Bigi, F., Bosica, G., Maggi, R., & Righi, P. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 104(1), 199-250. URL:[Link]

  • Routier, S., Saugé, L., Ayerbe, N., Coudert, G., & Mérour, J.-Y. (2002). A mild and selective method for N-Boc deprotection. Tetrahedron Letters, 43(4), 589-591. URL:[Link]

Troubleshooting

Technical Support Center: Synthesis of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile Hydrochloride

Welcome to the technical support center for the synthesis and handling of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to na...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and handling of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chemical intermediate. By understanding the potential side reactions and their underlying mechanisms, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile, and how does this influence potential impurities?

A1: A common and logical synthetic approach is the nucleophilic addition of a cyanide source to a suitably N-protected 3-pyrrolidinone, followed by deprotection. This reaction forms a cyanohydrin-like structure. The nature of this synthesis pathway means that impurities often arise from three main sources: unreacted starting materials, instability of the cyanohydrin moiety under certain conditions, and side reactions involving the nitrile or hydroxyl groups during the reaction or workup.[1][2]

Q2: What are the most common classes of side products I should be aware of?

A2: The primary classes of side products are related to the reactivity of the nitrile and tertiary alcohol functional groups. These include:

  • Hydrolysis Products: The nitrile group can undergo partial or full hydrolysis to form the corresponding amide or carboxylic acid, especially if exposed to strong acidic or basic conditions during workup or purification.[3][4][5]

  • Elimination Products: The tertiary hydroxyl group is susceptible to elimination (dehydration), particularly under acidic conditions and/or at elevated temperatures, leading to the formation of an unsaturated pyrrolidine derivative.

  • Starting Material Impurities: Incomplete reaction will result in the presence of the starting pyrrolidinone precursor.

Q3: How can I minimize the formation of these side products from the outset?

A3: Proactive control of reaction conditions is critical.

  • Temperature Control: Maintain the recommended reaction temperature to avoid decomposition and elimination side reactions.

  • pH Control: During workup and purification, use buffered solutions or mild acids/bases to avoid the extremes that promote nitrile hydrolysis and cyanohydrin decomposition.[1] Maintaining a slightly acidic pH (e.g., 4-5) can enhance cyanohydrin stability.[1]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidation-related side reactions.

  • Monitoring: Regularly monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products due to prolonged reaction times.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis and provides actionable solutions based on chemical principles.

Problem 1: My final product yield is significantly lower than expected, although the reaction appeared to go to completion by TLC.

  • Potential Cause 1: Decomposition during Workup or Purification. The target molecule, being a cyanohydrin derivative, can be unstable and revert to the starting ketone (3-pyrrolidinone) and a cyanide source, especially under basic conditions or upon heating.[1][6]

    • Troubleshooting Steps:

      • Analyze Aqueous Layers: Check your aqueous extracts from the workup for the more water-soluble starting materials or hydrolyzed side products.

      • Modify Workup: Use a mildly acidic aqueous solution (e.g., a citrate buffer) for extraction and washing steps. Avoid strong bases like sodium hydroxide.

      • Purification Conditions: If using silica gel chromatography, consider deactivating the silica by pre-treating the column with a solvent system containing a small amount of a non-nucleophilic base like triethylamine. Perform chromatography at room temperature or below if possible.

  • Potential Cause 2: Formation of Water-Soluble Side Products. The formation of the highly polar carboxylic acid or amide hydrolysis products can lead to their loss in the aqueous phase during extraction.[3][7]

    • Troubleshooting Steps:

      • Analyze Aqueous Phase: Use HPLC or LC-MS to analyze a sample of the combined aqueous layers to confirm the presence of these side products.

      • Optimize Extraction: If hydrolysis is unavoidable, consider an alternative workup, such as solid-phase extraction (SPE) or lyophilization followed by purification, to recover these polar compounds.

Problem 2: I'm observing unexpected peaks in my HPLC/LC-MS analysis of the crude product.

  • Scenario A: A peak with a mass of +18 Da (M+18) relative to the product.

    • Likely Side Product: 2-(3-Hydroxypyrrolidin-3-yl)acetamide. This is the result of partial hydrolysis of the nitrile group.[7][8]

    • Causality & Prevention: This typically occurs when the reaction is exposed to water under mildly acidic or basic conditions for a prolonged period. To prevent this, minimize the duration of aqueous workup and ensure all organic solvents are anhydrous.

  • Scenario B: A peak with a mass of +19 Da (M+19) relative to the product.

    • Likely Side Product: 2-(3-Hydroxypyrrolidin-3-yl)acetic acid. This is the product of complete nitrile hydrolysis.

    • Causality & Prevention: This is favored by more vigorous conditions (strong acid/base, heat) during workup.[3][9] Use mild, buffered conditions and avoid heating the reaction mixture during the workup phase.

  • Scenario C: A peak with a mass of -18 Da (M-18) relative to the product.

    • Likely Side Product: 2-(4,5-dihydro-1H-pyrrol-3-yl)acetonitrile. This is an elimination (dehydration) product.

    • Causality & Prevention: This side reaction is promoted by acidic conditions and heat. The tertiary alcohol is particularly susceptible to E1-type elimination. Avoid strong acids and high temperatures during reaction, workup, and purification. Biocatalytic methods can sometimes be used to avoid the harsh conditions that lead to elimination.[10]

Summary of Potential Side Products
Side Product NameMolecular FormulaMolecular Weight ( g/mol )Mass Difference from ProductIdentification Notes
Target Product C₆H₁₀N₂O126.16N/AExpected product peaks in ¹H NMR, ¹³C NMR, and MS.
2-(3-Hydroxypyrrolidin-3-yl)acetamideC₆H₁₂N₂O₂144.17+18.01Look for a [M+H]⁺ ion at m/z ~145. In ¹H NMR, characteristic broad amide NH₂ signals may be present. IR spectroscopy will show a C=O stretch (~1650 cm⁻¹).
2-(3-Hydroxypyrrolidin-3-yl)acetic acidC₆H₁₁NO₃145.16+19.00Look for a [M+H]⁺ ion at m/z ~146 and/or a [M-H]⁻ ion at m/z ~144. In ¹H NMR, a very broad signal for the carboxylic acid proton (>10 ppm) that is D₂O exchangeable.
2-(4,5-dihydro-1H-pyrrol-3-yl)acetonitrileC₆H₈N₂108.14-18.02Look for a [M+H]⁺ ion at m/z ~109. ¹H NMR will show signals corresponding to a vinylic proton and changes in the chemical shifts and splitting patterns of the pyrrolidine ring protons.
N-Protected 3-Oxo-pyrrolidine (Starting Material)Varies based on protecting group (e.g., Boc, Cbz)VariesVariesThe presence of this impurity can be confirmed by comparing with a standard of the starting material by TLC or HPLC.

Visualizing Reaction Pathways

The following diagram illustrates the intended synthetic route to the target compound and the potential competing pathways that lead to common side products.

reaction_pathway SM N-Protected 3-Pyrrolidinone Int Cyanohydrin Intermediate SM->Int + CN⁻ Product 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile (Target Product) Int->Product Deprotection Amide Amide Side Product (Hydrolysis) Product->Amide H₂O (Mild Acid/Base) Elimination Elimination Side Product (Dehydration) Product->Elimination Acid, Heat Acid Carboxylic Acid Side Product (Hydrolysis) Amide->Acid H₂O (Strong Acid/Base, Heat)

Fig 1. Synthetic pathway and potential side reactions.

Experimental Protocol: HPLC-MS Analysis

This protocol provides a general method for the analysis of crude reaction mixtures to identify the target product and the potential side products listed above.

Objective: To achieve chromatographic separation of the target compound from potential impurities and confirm their identity by mass spectrometry.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for separating polar, basic compounds like the target molecule and its hydrolysis products. A C18 column with an ion-pairing agent can also be used.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 95% B

    • 2-15 min: Linear gradient from 95% B to 50% B

    • 15-18 min: Hold at 50% B

    • 18-19 min: Return to 95% B

    • 19-25 min: Re-equilibration at 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • UV Detection: 210 nm

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive (to detect [M+H]⁺ ions)

  • Scan Range: m/z 50 - 500

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

4. Sample Preparation:

  • Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water) to a final concentration of approximately 0.1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

5. Data Analysis:

  • Retention Time: The target product, being highly polar, is expected to elute relatively early on a HILIC column. The less polar elimination product would likely have a longer retention time.

  • Mass-to-Charge Ratio (m/z): Extract the ion chromatograms for the expected [M+H]⁺ values of the target product (m/z 127.09) and the potential side products listed in the table above to confirm their presence or absence.

References

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 21.5: Hydrolysis of nitriles. Retrieved from [Link]

  • Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2009, January 22). Asymmetric Synthesis of Both Antipodes of β-Hydroxy Nitriles and β-Hydroxy Carboxylic Acids via Enzymatic Reduction or Sequential Reduction/Hydrolysis. Retrieved from [Link]

  • Molecules. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, October 20). Acidic conditions, high heat, and return to carboxylic acids. Retrieved from [Link]

  • IntechOpen. (2024, November 12). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • ACS Publications. (2023, March 8). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, June 1). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Retrieved from [Link]

  • ACS Publications. (n.d.). P(RNCH2CH2)3N-Catalyzed Synthesis of β-Hydroxy Nitriles. Retrieved from [Link]

  • ACS Catalysis. (2021, July 1). Hydration of Cyanohydrins by Highly Active Cationic Pt Catalysts: Mechanism and Scope. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile Hydrochloride

Welcome to the advanced troubleshooting center for the isolation and crystallization of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride (CAS: 1909313-98-9)[1][2]. As a low-molecular-weight (MW 162.62) building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the isolation and crystallization of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride (CAS: 1909313-98-9)[1][2]. As a low-molecular-weight (MW 162.62) building block featuring a highly polar pyrrolidine core, a hydroxyl group, a nitrile moiety, and a hydrochloride salt bridge, this molecule presents severe crystallization challenges[2].

This guide is engineered for process chemists and drug development professionals. It bypasses basic theory to focus on the thermodynamic causality of phase behaviors—specifically liquid-liquid phase separation (LLPS, or "oiling out") and extreme hygroscopicity—providing self-validating protocols to ensure high-purity isolation[3][4].

Part 1: Quantitative Solvent Matrix & Phase Behavior

The success of crystallizing highly polar amine hydrochlorides relies on managing the dielectric constant ( ϵ ) gradient between the solvent and anti-solvent. A gradient that is too steep forces the solute past the metastable zone directly into the spinodal decomposition region, causing oiling out[5].

Table 1: Solvent System Evaluation for 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile HCl

Solvent SystemRatio (v/v)Dielectric Constant ( ϵ )API SolubilityLLPS (Oiling Out) RiskMechanistic Causality & Recommendation
Isopropanol / Heptane 1:2~18.0 / 1.9< 5 mg/mLCritical Sharp polarity drop induces immediate liquid-liquid phase separation. Not recommended.
Methanol / MTBE 1:432.7 / 2.6~25 mg/mLHigh High solubility in MeOH requires excessive MTBE, pushing the system into LLPS. Requires strict thermal control.
Ethanol / EtOAc 1:524.5 / 6.0~15 mg/mLModerate EtOAc acts as a "bridging" anti-solvent, lowering the polarity gradient. Viable with seeding.
2-MeTHF Neat6.9~10 mg/mLLow Optimal for reactive crystallization. Gradual supersaturation prevents LLPS. Highly recommended.

Part 2: Expert Troubleshooting Guides (Q&A)

Q1: Why does my product consistently "oil out" instead of forming a filterable solid upon anti-solvent addition?

The Causality: Oiling out (LLPS) is a thermodynamic phenomenon that occurs when the local supersaturation level exceeds the binodal curve before the system can overcome the entropic barrier required for crystal nucleation[4][5]. Because 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride possesses intense hydrogen-bonding capabilities (via the -OH and -NH2+Cl- groups), it strongly associates with polar solvents. When a non-polar anti-solvent is added rapidly, the solvent lattice collapses, and the solute separates into a dense, solute-rich liquid phase rather than a highly ordered solid lattice[3][5]. The Solution: Shift from anti-solvent crystallization to reactive crystallization (forming the salt in situ in a moderately polar solvent like 2-MeTHF) or utilize a bridging co-solvent to soften the dielectric gradient.

Q2: The crystals form beautifully in the flask, but turn into a sticky, degrading paste within seconds during vacuum filtration. How can I prevent this?

The Causality: This is rapid deliquescence. Amine hydrochlorides with adjacent hydroxyl groups are profoundly hygroscopic. The crystal lattice acts as a powerful hydrogen-bond acceptor/donor network that pulls moisture directly from ambient humidity. The water molecules disrupt the ionic lattice, causing the crystal to dissolve in its own absorbed moisture. The Solution: The isolation must be decoupled from atmospheric moisture. Utilize positive-pressure nitrogen blanketing during filtration (avoid pulling ambient air through the cake via vacuum) and wash the cake exclusively with anhydrous, highly volatile solvents (e.g., anhydrous MTBE).

Q3: How do I purge structurally similar impurities that seem to co-precipitate with my product?

The Causality: Rapid precipitation—especially when rescuing an oiled-out mixture—causes agglomeration. These rapidly forming crystal clusters physically entrap mother liquor and structurally similar impurities (such as diastereomers or unreacted pyrrolidine starting materials) within the interstitial spaces of the lattice[6][7]. The Solution: Implement prolonged thermal cycling (Ostwald ripening). By oscillating the temperature just below the solubility limit, smaller, impure crystals dissolve, and the material redeposits onto larger, thermodynamically stable, and pure crystal faces[6].

Part 3: Self-Validating Experimental Protocols

Protocol A: Reactive Crystallization in 2-MeTHF (Primary Recommendation)

This protocol avoids the high supersaturation gradients of anti-solvent addition by generating the hydrochloride salt in situ at a controlled rate[3].

  • Dissolution: Dissolve the free base of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile (1.0 eq) in anhydrous 2-MeTHF (10 volumes) at 20 °C.

    • Validation Checkpoint: The solution must be completely transparent. Any turbidity indicates insoluble impurities that will act as uncharacterized nucleation sites. Filter if necessary.

  • Acid Dosing: Slowly dose HCl (either as a gas or a 1M solution in 2-MeTHF) at a rate of 0.1 eq/min until 0.95 eq is reached. Maintain the internal temperature (IT) between 20–25 °C.

    • Validation Checkpoint: A slight exotherm should be observed. The solution will transition from clear to a persistent, milky suspension (Tyndall effect), confirming operation within the metastable zone without crossing into LLPS.

  • Ageing & Completion: Stir the suspension for 2 hours at 20 °C, then dose the remaining 0.1 eq of HCl. Cool the mixture to 5 °C at a rate of 0.5 °C/min.

    • Validation Checkpoint: Analyze the supernatant via HPLC. The API concentration in the mother liquor should plateau, indicating thermodynamic equilibrium has been reached.

  • Isolation: Filter the slurry under a positive pressure nitrogen blanket. Wash the cake with anhydrous MTBE (2 x 2 volumes) and dry under vacuum at 40 °C.

Protocol B: Oiling-Out Rescue & Thermal Cycling

If LLPS has already occurred during an anti-solvent addition, use this protocol to rescue the batch.

  • Redissolution: Heat the biphasic (oiled-out) mixture to 60 °C until the oil droplets completely redissolve into a single homogeneous phase.

  • Bridging Solvent Addition: Add 1–2 volumes of a bridging solvent (e.g., Ethyl Acetate) to lower the polarity gradient.

  • Seeding: Cool the mixture to 45 °C and add 1% (w/w) of pure 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride seed crystals.

    • Validation Checkpoint: The seeds must remain suspended and not dissolve. If they dissolve, the system is undersaturated; cool by another 5 °C and re-seed.

  • Thermal Cycling: Hold at 45 °C for 1 hour to allow the seeds to consume the supersaturation, then cool to 20 °C at 0.1 °C/min.

Part 4: Logical Workflow Visualization

The following diagram illustrates the thermodynamic pathways of amine hydrochloride crystallization, highlighting the critical divergence between successful nucleation and liquid-liquid phase separation.

CrystallizationWorkflow Start Amine Free Base in 2-MeTHF HCl Dose HCl (Gas/Solution) at Controlled Rate Start->HCl Check Phase Separation Observation HCl->Check Oil Oiling Out (LLPS) Detected Check->Oil High Supersaturation Gradient Cryst Controlled Nucleation & Crystal Growth Check->Cryst Metastable Zone Maintained Seed Thermal Cycling & Seed Crystals Oil->Seed Rescue Protocol Seed->Cryst Phase Transition Filter Filter under N2 Blanketing Wash with Anhydrous MTBE Cryst->Filter

Workflow for reactive crystallization and LLPS rescue of amine hydrochlorides.

References

  • Chemical Substance Information: 2-(3-hydroxypyrrolidin-3-yl)acetonitrile hydrochloride NextSDS[Link][1]

  • Reactor design and selection for effective continuous manufacturing of pharmaceuticals PMC / National Institutes of Health[Link][3]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions ACS Publications [Link][6]

  • Mechanistic Model of Amine Hydrochloride Salts Precipitation in a Confined Impinging Jet Reactor ResearchGate [Link][5]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions (CORA) University College Cork[Link][7]

Sources

Troubleshooting

Storage and handling recommendations for 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride

Technical Support Center: 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride Welcome to the advanced technical support and handling guide for 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride . As a Senior Appli...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride

Welcome to the advanced technical support and handling guide for 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride . As a Senior Application Scientist, I have designed this resource to move beyond basic safety data sheets. This guide focuses on the causality behind degradation pathways and provides self-validating protocols to ensure absolute scientific integrity during your drug development workflows.

Part 1: Compound Profile & Quantitative Specifications

Understanding the physicochemical parameters of your compound is the first step in preventing experimental failure. The table below summarizes the critical quantitative data and the scientific rationale behind each handling requirement.

Table 1: Physicochemical & Handling Specifications

ParameterSpecificationScientific Rationale
CAS Number 1909313-98-9Unique chemical identifier for regulatory and inventory tracking 1.
Molecular Weight 162.62 g/mol Essential for accurate molarity calculations during stock solution preparation .
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3The acidic nature of the HCl salt combined with the reactive pharmacophore causes localized tissue irritation upon contact 1.
Storage Temperature -20°C (Long-term) / Room Temp (Short-term)Sub-zero storage minimizes thermal degradation and significantly lowers the activation energy required for nitrile hydrolysis 2.
Glove Specifications Nitrile rubber (Thickness: ≥0.11 mm)Nitrile provides a validated breakthrough time of >480 minutes against polar/aqueous solutions formed by hygroscopic salts .

Part 2: Troubleshooting Guides & FAQs

Q: Why does my compound form a sticky residue on the weighing paper, and how does this affect my assay? A: Causality: 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride is a highly hygroscopic salt. When the ambient relative humidity (RH) exceeds the compound's Deliquescence Relative Humidity (DRH), the salt rapidly absorbs atmospheric water, transitioning from a crystalline solid into a saturated aqueous droplet 3. This causes the material to adhere to surfaces and artificially inflates the apparent mass. If you weigh deliquesced powder, your calculated molarity will be significantly lower than intended, leading to false negatives in downstream biological assays. Solution: Always weigh the compound in a controlled environment (e.g., a glove box purged with argon). If clumping has already occurred, dry the material in a vacuum desiccator over phosphorus pentoxide (P2O5) for 24 hours before use.

Q: Is it safe to store aqueous stock solutions of this compound at 4°C for extended periods? A: Causality: No. While the pyrrolidine core is stable, the compound contains a nitrile (-C≡N) group. In the presence of water and the localized acidic environment provided by the hydrochloride salt, the nitrile group is susceptible to slow hydrolysis, eventually converting into an amide or carboxylic acid. This degradation pathway is accelerated over time, even at 4°C. Solution: For long-term storage, reconstitute the powder in anhydrous DMSO rather than water or aqueous buffers. Store these aliquots at -20°C in airtight, light-resistant containers 2.

Q: What specific PPE is required when handling the dry powder, and why? A: Causality: The compound is classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A) 1. The hydrochloride salt can react with the natural moisture on your skin or eyes to form dilute hydrochloric acid, causing immediate localized irritation. Furthermore, it carries a Specific Target Organ Toxicity - Single Exposure (STOT SE 3) warning for respiratory tract irritation. Solution: Handle exclusively inside a fume hood or glove box. Wear nitrile rubber gloves with a minimum thickness of 0.11 mm, which provide a validated breakthrough time of >480 minutes against standard laboratory chemicals .

Part 3: Experimental Protocol - Moisture-Controlled Aliquoting & Solubilization

To ensure absolute trustworthiness in your assays, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check passes.

Step 1: Environmental Assessment

  • Action: Measure the ambient relative humidity (RH) of the laboratory.

  • Causality: If ambient RH > DRH, the salt will rapidly absorb moisture, skewing mass calculations and initiating hydrolysis 3.

  • Validation Check: Place a blank piece of low-static weighing paper on the microbalance and tare it. Wait 60 seconds. If the mass fluctuates by more than ±0.05 mg, the environment is too humid or unstable. Abort open-air handling and transfer to a humidity-controlled glove box.

Step 2: Rapid Mass Transfer

  • Action: Using an anti-static spatula, transfer the required mass of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride into a pre-tared amber glass vial.

  • Causality: Amber vials prevent UV-induced degradation, while anti-static tools prevent the fine, dry hydrochloride powder from dispersing due to electrostatic repulsion.

  • Validation Check: Monitor the microbalance readout for 15 seconds after transfer. A continuously increasing mass indicates active water absorption. The recorded mass must stabilize within 5 seconds to be considered accurate for molarity calculations.

Step 3: Anhydrous Solubilization

  • Action: Immediately reconstitute the powder using anhydrous DMSO (water content <0.005%).

  • Causality: DMSO is a highly polar aprotic solvent that readily dissolves both the hydrophilic hydrochloride salt and the organic pyrrolidine core without providing the aqueous environment necessary for nitrile hydrolysis.

  • Validation Check: Visually inspect the solution against a dark background. The solution must be completely optically clear. Any turbidity indicates either incomplete dissolution or the presence of insoluble hydrolysis byproducts.

Step 4: Inert Gas Purging & Storage

  • Action: Purge the headspace of the vial with a gentle stream of Argon or Nitrogen gas for 10 seconds before sealing with a PTFE-lined cap. Store at -20°C.

  • Causality: Displacing atmospheric oxygen and moisture prevents oxidative degradation and hygroscopic water uptake during long-term storage 2.

  • Validation Check: Wrap the cap junction with Parafilm. Upon retrieving the vial after freezing, the Parafilm should remain tightly adhered and uncracked, confirming the hermetic seal was maintained during thermal contraction.

Part 4: Workflow Visualization

MoistureControlWorkflow Start Initiate Weighing Protocol CheckRH Measure Ambient RH vs Compound DRH Start->CheckRH HighRH RH > DRH High Moisture Risk CheckRH->HighRH LowRH RH < DRH Low Moisture Risk CheckRH->LowRH GloveBox Transfer to Glove Box (Argon/N2 Atmosphere) HighRH->GloveBox OpenLab Rapid Processing in Fume Hood LowRH->OpenLab Solubilize Solubilize in Anhydrous Solvent (e.g., DMSO) GloveBox->Solubilize OpenLab->Solubilize Store Store Aliquots at -20°C Under Inert Gas Solubilize->Store

Workflow for moisture-controlled weighing and storage of hygroscopic hydrochloride salts.

References

  • Title: 2-(3-hydroxypyrrolidin-3-yl)
  • Title: 2-(3-hydroxypyrrolidin-3-yl)acetonitrile hydrochloride (CAS 1909313-98-9)
  • Title: Handling Hygroscopic Properties of Hydrochloride Salts Source: Smolecule URL
  • Title: N-Methyl-1H-imidazol-5-amine HCl Storage and Handling Source: Benchchem URL
  • Title: SAFETY DATA SHEET - L-Lysine hydrochloride solution Source: Sigma-Aldrich URL

Sources

Optimization

Forced degradation studies of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride

Welcome to the Technical Support & Diagnostic Center for the forced degradation of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride . This guide is engineered for analytical chemists and drug development scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Diagnostic Center for the forced degradation of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride .

This guide is engineered for analytical chemists and drug development scientists conducting stability-indicating method (SIM) development. Rather than a generic checklist, this hub provides mechanistic troubleshooting, self-validating experimental workflows, and causality-driven solutions to ensure your stress testing complies with ICH Q1A(R2) standards[1].

Protocol Vault: Self-Validating Experimental Workflows

To achieve the regulatory sweet spot of 5–20% degradation without destroying the active pharmaceutical ingredient (API)[2], you must treat this molecule not just as a generic API, but as a complex system containing a secondary amine (protected as an HCl salt), a tertiary alcohol, and an aliphatic nitrile.

Workflow A: Acid/Base Hydrolysis & Kinetic Tracking

Objective: Induce controlled hydrolysis of the aliphatic nitrile while preventing on-column artifacts.

  • Preparation: Prepare a 1 mg/mL solution of the API in a compatible diluent (e.g., Water:Acetonitrile 50:50).

  • Stress Application:

    • Acidic: Add an equal volume of 0.1 N HCl.

    • Basic: Add an equal volume of 0.2 N NaOH (See FAQ #1 for stoichiometric reasoning).

  • Incubation: Heat to 60°C.

  • Self-Validating Kinetic Sampling: Pull aliquots at 2h, 8h, and 24h. Tracking the kinetics allows you to definitively prove sequential degradation (Parent → Amide → Acid) rather than parallel, unrelated degradation events.

  • Quenching (Critical): Neutralize the pulled aliquots with equivalent molarities of base or acid immediately before HPLC injection. Failing to neutralize can cause the molecule to degrade inside the heated HPLC column, leading to false-positive degradant peaks.

Workflow B: Oxidative Stress & N-Oxide Verification

Objective: Isolate oxidative vulnerabilities and chemically validate the N-oxide degradant.

  • Stress Application: Treat the 1 mg/mL API solution with 3% H2​O2​ at room temperature for 24 hours.

  • Quenching: Quench residual peroxide using sodium metabisulfite to halt oxidation.

  • Self-Validation (TPP Reduction): If a +16 Da peak is observed via LC-MS, split the sample. Treat one half with Triphenylphosphine (TPP) and incubate for 2 hours. TPP specifically reduces N-oxides back to the parent amine. If the +16 Da peak disappears and the parent peak area increases, you have definitively validated the N-oxide structure without requiring preparative isolation and NMR.

Troubleshooting Desk & FAQs

Q1: We applied 0.1 N NaOH to our sample at 60°C for 24 hours, but observed 0% degradation. Why is the molecule completely stable under basic conditions? Causality: It is highly likely you did not actually achieve a basic pH. Your molecule is a hydrochloride salt . The first equivalent of NaOH you add is entirely consumed by neutralizing the HCl to liberate the free base. If you only added a slight amount of 0.1 N NaOH, the solution remained neutral. Solution: Always measure the pH of your stressed solutions using pH paper or a micro-probe before incubation. You must add excess base (e.g., 0.2 N NaOH) to overcome the salt stoichiometry and catalyze the hydration of the sterically hindered aliphatic nitrile[3].

Q2: Under basic stress, we see a massive peak eluting earlier than the parent with a mass shift of +18 Da. What is this, and why does it eventually disappear? Causality: The carbon-nitrogen triple bond of the aliphatic nitrile is susceptible to base-catalyzed hydration, converting it into a primary amide (+18 Da)[3]. Because amides are more polar than nitriles, it elutes earlier on reversed-phase HPLC. If the stress is prolonged, this amide undergoes further hydrolysis to a carboxylic acid (an additional +1 Da, total +19 Da from parent), accompanied by the loss of ammonia. The disappearance of the +18 Da peak confirms it is a reactive intermediate.

Q3: We detected a degradant with the exact same mass as the parent (isobaric, +0 Da) under mildly basic/thermal conditions. It has a different retention time. What is happening? Causality: This is an intramolecular cyclization. Once the basic conditions strip the HCl and liberate the secondary amine of the pyrrolidine ring, the nucleophilic nitrogen is in close proximity to the electrophilic nitrile carbon. It can undergo an intramolecular 5-exo-dig or 6-endo-dig cyclization, forming a bicyclic amidine. Because this is an isomerization, the mass remains unchanged.

Q4: Under harsh acidic and thermal stress (80°C), a degradant with a -18 Da mass shift appears. Is the pyrrolidine ring breaking? Causality: No, the ring is likely intact. The molecule contains a tertiary alcohol at the C3 position. Tertiary alcohols are highly prone to acid-catalyzed dehydration. The loss of a water molecule (-18 Da) generates an alkene. Because the resulting double bond can conjugate with the adjacent nitrile group (forming a stable α,β -unsaturated nitrile), this dehydration pathway is thermodynamically highly favorable under thermal stress[4].

Quantitative Degradation Matrix

The following table summarizes the expected degradation profiles to help you calibrate your analytical methods and LC-MS expectations.

Stress ConditionReagent / EnvironmentTarget Time/TempPrimary Degradation PathwayExpected Mass Shift ( Δ Da)
Acidic Hydrolysis 0.1 N HCl60°C, 24hNitrile hydration to Amide / Acid+18 / +19
Basic Hydrolysis 0.2 N NaOH (Excess)60°C, 24hNitrile hydration to Amide / Acid+18 / +19
Oxidation 3% H2​O2​ RT, 24hN-oxidation of secondary amine+16
Thermal (Solid) 80°C (Dry Heat)7 daysDehydration of C3 tertiary alcohol-18
Thermal (Solution) Neutral pH60°C, 48hIntramolecular cyclization (Amidine)0 (Isobaric)

Visualizing the Degradation Network

Understanding the divergent pathways of this molecule is critical for predicting chromatographic complexities. The diagram below maps the causality of each stressor to its specific structural transformation.

FDS_Pathways Parent 2-(3-Hydroxypyrrolidin-3-yl) acetonitrile HCl (Parent API) Amide Primary Amide (+18 Da) Base/Acid Hydrolysis Parent->Amide H2O, OH- / H+ NOxide N-Oxide (+16 Da) Oxidative Stress Parent->NOxide 3% H2O2, RT Dehydrated Dehydrated Alkene (-18 Da) Thermal/Acid Stress Parent->Dehydrated Heat (80°C) / H+ Bicyclic Bicyclic Amidine (Isobaric, +0 Da) Freebase Cyclization Parent->Bicyclic pH > 9 (Freebase) Acid Carboxylic Acid (+19 Da) Further Hydrolysis Amide->Acid H2O, Prolonged Stress

Fig 1: Primary forced degradation pathways of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile HCl.

References

  • ICH Q1A(R2) Expectations for Compliance Source: ResolveMass Laboratories / ICH Guidelines URL:[Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) / Journal of Pharmaceutical Analysis URL:[Link]

Sources

Troubleshooting

Technical Support Center: Chiral Separation of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile Hydrochloride

Welcome to the dedicated technical support and troubleshooting center for the chiral separation of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride . As a highly polar, basic secondary amine lacking a strong UV chr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting center for the chiral separation of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride .

As a highly polar, basic secondary amine lacking a strong UV chromophore, this molecule presents a "perfect storm" of chromatographic challenges. The hydrochloride salt form drastically limits solubility in traditional normal-phase solvents, while the basic pyrrolidine nitrogen is prone to severe peak tailing via secondary interactions with stationary phase silanols.

This guide is engineered to help researchers and drug development professionals bypass trial-and-error method development through causality-driven troubleshooting and field-validated protocols.

Diagnostic Method Development Workflow

Before troubleshooting a failed run, ensure your analytical strategy aligns with the physicochemical properties of the analyte. The workflow below outlines the optimal path for method selection based on your available instrumentation.

Workflow A Sample: 2-(3-Hydroxypyrrolidin-3-yl) acetonitrile HCl B Detection Strategy A->B C Pre-column Derivatization (Adds Chromophore) B->C UV Required D Direct Analysis (MS / CAD / ELSD) B->D Universal/MS Available E Chromatographic Mode C->E D->E F SFC (CO2 / MeOH) + 0.1% DEA or MSA E->F High Throughput / Green G Reversed-Phase HPLC (Aqueous / MeCN) E->G Standard LC Setup H Chiral Stationary Phase Screening (Immobilized Polysaccharides) F->H G->H

Caption: Workflow for Chiral Separation Strategy of Polar Pyrrolidine Derivatives

Frequently Asked Questions & Causality-Driven Troubleshooting

Q1: My sample precipitates in the HPLC vial when using a Hexane/Isopropanol mobile phase. Why? The Causality: You are dealing with a hydrochloride salt. Normal-phase (NP) chromatography relies on non-polar bulk solvents (e.g., hexane). These solvents possess a low dielectric constant and cannot overcome the high lattice energy of the ionic HCl salt, leading to immediate precipitation or exclusion from the column pores. The Solution: Do not attempt to dissolve the salt in hexane. Switch to Supercritical Fluid Chromatography (SFC) or Reversed-Phase (RP) chiral HPLC using a polar modifier (e.g., Methanol). If NP is strictly required by your lab, you must perform a free-basing liquid-liquid extraction prior to injection, or utilize pre-column derivatization to neutralize the amine .

Q2: I observe severe peak tailing and poor resolution on polysaccharide-based chiral stationary phases (CSPs). The Causality: The pyrrolidine nitrogen is a basic secondary amine (pKa ~ 9.5). In standard mobile phases, it remains protonated and undergoes strong, non-enantioselective ionic interactions with acidic residual silanols (pKa ~ 4.5) on the silica support of the CSP. This secondary interaction overrides the delicate hydrogen-bonding required for chiral recognition. The Solution: Introduce mobile phase additives to suppress this interaction. For SFC or Polar Organic Mode (POM), adding 0.1% - 0.2% Diethylamine (DEA) competitively binds the silanols. Alternatively, using strong acidic additives like Methanesulfonic acid (MSA) creates an intact, neutral ion-pair with the basic amine in the mobile phase, drastically improving peak shape and enantioselectivity .

Q3: The chromatogram shows a flatline at 254 nm. Is the compound retaining indefinitely? The Causality: 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile lacks an extended conjugated π -system. The nitrile and amine groups only exhibit weak UV absorbance at low wavelengths (< 210 nm), which are entirely obscured by the UV cutoffs of standard solvents and additives. The compound is likely eluting unseen. The Solution: Shift your detection strategy to Mass Spectrometry (MS), Charged Aerosol Detection (CAD), or Evaporative Light Scattering Detection (ELSD) . If UV must be used, perform pre-column derivatization (see Protocol A).

Mechanistic Interactions on the Chiral Stationary Phase

Understanding how the molecule interacts with the CSP allows for logical optimization of the mobile phase.

Mechanism Analyte Analyte (Pyrrolidine) - Secondary Amine (+) - Hydroxyl (-OH) - Nitrile (-CN) CSP Chiral Stationary Phase Amylose/Cellulose Backbone Carbamate/Benzoate Groups Analyte->CSP Hydrogen Bonding (OH & CN to Carbamate) Analyte->CSP Steric Inclusion (Pyrrolidine Ring into Cavity) Additive Mobile Phase Additive e.g., DEA or MSA Additive->Analyte Ion-Pairing / Suppression (Prevents Silanol Tailing)

Caption: Mechanistic Interactions in Chiral Recognition of Pyrrolidine Derivatives

Step-by-Step Experimental Protocols

Protocol A: Pre-Column Derivatization (Benzoylation) for UV Detection

Purpose: Converts the highly polar, UV-transparent secondary amine into a neutral, UV-active amide, solving both detection and solubility issues for Normal Phase HPLC.

  • Sample Preparation: Dissolve 5 mg of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile HCl in 1.0 mL of anhydrous Dichloromethane (DCM).

  • Free-Basing: Add 2.5 molar equivalents of Triethylamine (TEA). This liberates the free base and acts as an acid scavenger for the subsequent reaction.

  • Derivatization: Add 1.2 molar equivalents of 4-Nitrobenzoyl chloride.

  • Incubation: Stir the mixture at room temperature for 2 hours.

  • Workup: Quench the reaction with 1 mL of distilled water. Extract the organic (lower) DCM layer, dry over anhydrous Na2​SO4​ , and evaporate to dryness under a gentle nitrogen stream.

  • Reconstitution: Reconstitute the dried residue in 1 mL of your starting mobile phase (e.g., Hexane/Ethanol 80:20).

  • Self-Validating Step: Run a blank derivatization (reagents only, no analyte). The derivatized analyte must elute at a retention time distinct from the blank's reagent peaks (e.g., unreacted 4-nitrobenzoic acid). A strong UV response at 254 nm confirms successful amide formation.

Protocol B: SFC-MS Method Development (Underivatized Salt)

Purpose: Direct analysis of the polar salt without derivatization, utilizing the high diffusivity of supercritical CO2​ and the sensitivity of mass spectrometry.

  • Column Selection: Select an immobilized polysaccharide CSP (e.g., Chiralpak IG or IA, 5 µm, 4.6 x 250 mm). Immobilized phases are required to withstand the polar modifiers used in this method .

  • Mobile Phase Preparation:

    • Pump A: Supercritical CO2​ .

    • Pump B (Modifier): Methanol containing 0.1% (v/v) Methanesulfonic acid (MSA). Note: MSA forms a tight ion-pair with the pyrrolidine, masking the basic charge.

  • System Equilibration: Set SFC backpressure to 150 bar and column temperature to 35°C. Equilibrate the system with 80% A / 20% B at a flow rate of 3.0 mL/min.

  • Sample Preparation: Dissolve the HCl salt directly in pure Methanol (1 mg/mL). Critical: Do not use water, as aqueous injections disrupt the supercritical phase behavior of CO2​ .

  • Detection: Route the SFC effluent to a mass spectrometer using an ESI source in positive ion mode. Monitor for the [M+H]+ ion ( m/z 127.08).

  • Self-Validating Step: Inject a racemic standard under isocratic conditions. A successful separation is validated when two distinct peaks of equal area (1:1 ratio) are observed with a resolution ( Rs​ ) > 1.5, and both peaks yield an identical MS spectrum with a base peak of m/z 127.08. Unequal areas indicate either enantioselective degradation or an impure standard.

Quantitative Data & Optimization Summaries

Table 1: Impact of Mobile Phase Additives on Pyrrolidine Resolution Data summarizes expected chromatographic behavior based on additive chemistry.

Additive (in Modifier)Chromatographic ModeMechanism of ActionExpected Peak Shape
None NP / POMUnsuppressed silanol interactionSevere Tailing / No Elution
0.1% Diethylamine (DEA) SFC / POMCompetitively binds acidic silanolsSymmetrical
0.1% Trifluoroacetic Acid (TFA) RPProtonates amine, increases polarityBroad / Poor Retention
0.1% Methanesulfonic Acid (MSA) SFCForms neutral ion-pair with basic amineHighly Symmetrical

Table 2: Detection Strategy Matrix for Aliphatic Nitriles

DetectorSensitivityCompatibilityLimitations for this Analyte
UV (254 nm) Very LowAll modesRequires pre-column derivatization
UV (210 nm) LowRP / POMHigh baseline noise from solvents/additives
MS (ESI+) HighRP / SFCRequires volatile buffers (no non-volatile salts)
CAD / ELSD MediumAll modesMobile phase must be 100% volatile

References

  • Title: Chiral Separation Using SFC and HPLC (Application Note 1760-16) Source: Shimadzu URL: [Link]

  • Title: Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives Source: Journal of Chromatography A (PubMed) URL: [Link]

  • Title: Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC International URL: [Link]

Optimization

Preventing racemization during 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride synthesis

Welcome to the Technical Support Center for the synthesis of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride . Synthesizing this molecule requires strict stereochemical control at the C3 position of the pyrrolidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride .

Synthesizing this molecule requires strict stereochemical control at the C3 position of the pyrrolidine ring. Because C3 is a tertiary alcohol flanked by an electron-withdrawing nitrile group, it is highly susceptible to both acid-catalyzed and base-catalyzed racemization. This guide provides deep mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high enantiomeric excess (ee) throughout your workflow.

Mechanistic Insights: Why Does Racemization Occur?

To prevent stereochemical degradation, we must first understand the causality behind it. The synthesis typically proceeds via the ring-opening of a chiral epoxide (tert-butyl 1-oxa-5-azaspiro[1]heptane-5-carboxylate)[2], followed by Boc deprotection. Racemization threatens this process from two distinct mechanistic flanks:

RacemizationPathways A Chiral Epoxide (1-oxa-5-azaspiro[2.4]heptane) B N-Boc-β-hydroxy nitrile (Stereocenter Intact) A->B Mild Cyanide (TMSCN/LiClO4) D Retro-aldol Cleavage (Base-catalyzed) A->D Strong Base / Heat C Final Product (HCl Salt) B->C Anhydrous HCl (0°C, Dioxane) E Tertiary Carbocation (Acid-catalyzed) B->E Aqueous/Strong Acid (Protonation) D->B Non-selective Recombination F Racemic Product (Loss of Chiral Center) E->F Rehydration / Elimination

Workflow and base/acid-catalyzed racemization pathways at the C3 tertiary alcohol.

Troubleshooting & FAQs

Q1: My enantiomeric purity degrades significantly during the epoxide ring-opening step. What is causing this? Expertise & Experience: The ring opening of the chiral epoxide with standard alkali cyanides (e.g., KCN, NaCN) generates a strongly basic tertiary alkoxide intermediate. Because the adjacent carbon bears a nitrile group, this system is effectively a masked β-hydroxy nitrile. Under basic conditions and elevated temperatures, β-hydroxy nitriles can undergo a retro-aldol-like cleavage (retro-cyanomethylation)[1]. This breaks the molecule back down into N-Boc-pyrrolidin-3-one and a cyanide anion. When these fragments recombine, facial selectivity is lost, leading to epimerization at C3. Solution: Shift to a milder, less basic cyanide source. Using Trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst (such as LiClO 4​ ) traps the alkoxide as a stable silyl ether immediately upon ring opening, completely shutting down the retro-aldol pathway.

Q2: The intermediate has >98% ee, but the final 2-(3-hydroxypyrrolidin-3-yl)acetonitrile hydrochloride is nearly racemic. What is going wrong during Boc deprotection? Expertise & Experience: This is a classic case of acid-catalyzed racemization of a tertiary alcohol[3]. During Boc deprotection with strong aqueous acids (like 6M HCl), the C3 hydroxyl group is protonated. The subsequent loss of water generates a relatively stable tertiary carbocation. Water can then re-attack the planar carbocation from either face, resulting in complete racemization[4]. Solution: Eliminate water from the system and lower the kinetic energy. Use strictly anhydrous HCl in 1,4-dioxane at 0 °C. Without water to act as a nucleophile, the reversible hydration pathway is disabled.

Q3: Can I use TFA in DCM for the Boc deprotection instead of HCl to be gentler? Expertise & Experience: No. While Trifluoroacetic acid (TFA) is a standard Boc-deprotection reagent, it still promotes the formation of the tertiary carbocation[3]. Without a good nucleophile present, the carbocation will undergo elimination (dehydration) to form the α,β -unsaturated nitrile, permanently destroying the chiral center. Furthermore, your target is the hydrochloride salt; using TFA would require a subsequent salt exchange step, introducing another opportunity for degradation.

Quantitative Data: Optimization of Boc Deprotection

The table below summarizes the effect of various deprotection conditions on the enantiomeric retention of the C3 tertiary alcohol.

Deprotection ConditionTemp (°C)Time (h)Yield (%)ee Retention (%)Primary Failure Mode
Aq. HCl (6M) / THF25465< 10Reversible hydration via carbocation
TFA / DCM2528245Partial dehydration/rehydration
HCl in MeOH (3M)068875Solvolysis (methoxy substitution)
Anhydrous HCl / Dioxane 0 4 92 > 98 None (Optimal condition)
TMSOTf / 2,6-Lutidine-78 to 0289> 99None (Requires secondary HCl salt formation)

Self-Validating Experimental Protocols

Protocol A: Stereoretentive Epoxide Opening

Objective: Open the chiral epoxide[2] without triggering base-catalyzed retro-aldol cleavage.

  • Preparation: Dissolve the chiral epoxide, tert-butyl 1-oxa-5-azaspiro[1]heptane-5-carboxylate (1.0 eq), in anhydrous acetonitrile (0.5 M) under a strict argon atmosphere.

  • Activation: Add anhydrous LiClO 4​ (0.1 eq) to act as a mild Lewis acid activator. Stir for 10 minutes.

  • Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath.

  • Cyanide Addition: Dropwise add TMSCN (1.2 eq) over 15 minutes.

    • Causality: Slow addition prevents exothermic spikes that could thermally activate the retro-aldol pathway[1].

  • Reaction: Stir at room temperature for 4 hours.

    • Self-Validation: Monitor via LC-MS. The reaction is complete when the epoxide mass disappears and the O-TMS protected intermediate mass appears. Do not heat to accelerate.

  • Quench & Deprotection: Quench with saturated aqueous NaHCO 3​ and extract with EtOAc. To cleave the TMS group and reveal the free tertiary alcohol, treat the crude organic layer with 1M TBAF in THF (1.1 eq) at 0 °C for 1 hour.

  • Isolation: Wash with brine, dry over Na 2​ SO 4​ , and concentrate to yield the stereopure N-Boc- β -hydroxy nitrile.

Protocol B: Anhydrous Boc Deprotection to HCl Salt

Objective: Remove the Boc group to form the final hydrochloride salt without forming a tertiary carbocation.

  • Preparation: Dissolve the N-Boc- β -hydroxy nitrile in anhydrous 1,4-dioxane (0.2 M) in an oven-dried flask under argon.

  • Temperature Control: Cool the flask to 0 °C using an ice bath.

    • Causality: Low temperature suppresses the activation energy required for C-O bond cleavage and carbocation formation[4].

  • Acid Addition: Slowly add a pre-cooled solution of 4M HCl in anhydrous dioxane (10 eq).

  • Reaction: Stir strictly at 0 °C for 4-6 hours.

    • Self-Validation: Verify the absence of the dehydration byproduct ( α,β -unsaturated nitrile, [M-H 2​ O+H] + ) via LC-MS before proceeding to precipitation.

  • Precipitation: Once the starting material is consumed, add 3 volumes of cold, anhydrous diethyl ether directly to the reaction flask to precipitate the 2-(3-hydroxypyrrolidin-3-yl)acetonitrile hydrochloride salt.

  • Isolation: Filter rapidly under a nitrogen blanket (the salt can be hygroscopic) and wash with cold ether. Dry under high vacuum to yield the stereopure final product.

References

  • Görbe, T., Lihammar, R., & Bäckvall, J. E. (2018). Heterogeneous Acid-Catalyzed Racemization of Tertiary Alcohols. Chemistry–A European Journal, 24(1), 77-80. Available at:[Link]

  • Pàmies, O., & Bäckvall, J. E. (2001). Efficient lipase-catalyzed kinetic resolution and dynamic kinetic resolution of β -hydroxy nitriles. Advanced Synthesis & Catalysis, 343(6-7), 726-731. Available at:[Link]

  • Stylianakis, I., et al. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry, 87(18), 12131-12140. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of synthesis routes for 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride

Introduction 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride is a key building block in contemporary medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. It...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride is a key building block in contemporary medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. Its structural motif, featuring a chiral tertiary alcohol adjacent to a cyanomethyl group within a pyrrolidine ring, presents a unique synthetic challenge. This guide provides a comparative analysis of two distinct synthetic routes to this valuable intermediate, offering a detailed examination of their respective methodologies, performance metrics, and practical considerations for researchers in drug discovery and development.

Retrosynthetic Analysis and Strategic Overview

Two primary retrosynthetic strategies have been identified and will be discussed in detail. These routes diverge significantly in their starting materials and the sequence of key chemical transformations.

  • Route 1: Cyanation of a Ketone Precursor. This approach commences with a commercially available, protected pyrrolidinone derivative, N-Boc-3-pyrrolidinone. The core of this strategy lies in the nucleophilic addition of a cyanide equivalent to the ketone at the C3 position, followed by reduction and deprotection.

  • Route 2: Construction from an Acyclic Precursor. This pathway builds the pyrrolidine ring from an acyclic starting material, epichlorohydrin. The synthesis involves the formation of a key intermediate, 4-chloro-3-hydroxybutyronitrile, followed by a reductive amination and cyclization sequence. The final cyanomethylation step presents a significant synthetic hurdle.

Route 1: Synthesis via Cyanation of N-Boc-3-pyrrolidinone

This route offers a convergent and potentially more controlled approach to the target molecule, leveraging a readily available cyclic precursor. The key transformation is the introduction of the nitrile functionality onto the C3 position of the pyrrolidine ring.

Conceptual Workflow

The synthesis proceeds through the following key stages:

  • Cyanohydrin Formation: N-Boc-3-pyrrolidinone is reacted with a cyanide source, typically trimethylsilyl cyanide (TMSCN), to form a protected cyanohydrin. This reaction is often catalyzed by a Lewis acid.

  • Reduction of the Silyl Ether: The resulting O-trimethylsilyl cyanohydrin is then subjected to a reduction to yield the desired tertiary alcohol.

  • Deprotection and Salt Formation: The final steps involve the removal of the N-Boc protecting group under acidic conditions, which concurrently protonates the pyrrolidine nitrogen to afford the hydrochloride salt.

Visualizing the Workflow

Route 1 A N-Boc-3-pyrrolidinone B tert-Butyl 3-((trimethylsilyl)oxy)-3-cyanopyrrolidine-1-carboxylate A->B TMSCN, ZnI2 C tert-Butyl 3-cyanomethyl-3-hydroxypyrrolidine-1-carboxylate B->C Reduction (e.g., NaBH4) D 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride C->D HCl

Caption: Workflow for Route 1, starting from N-Boc-3-pyrrolidinone.

In-Depth Mechanistic Discussion

The addition of trimethylsilyl cyanide to the ketone is a crucial step. The use of a Lewis acid catalyst, such as zinc iodide (ZnI₂), activates the carbonyl group of the N-Boc-3-pyrrolidinone, making it more susceptible to nucleophilic attack by the cyanide ion from TMSCN. This reaction forms a stable O-silylated cyanohydrin intermediate. Subsequent reduction with a mild reducing agent like sodium borohydride is generally effective in cleaving the O-Si bond to furnish the tertiary alcohol. The final deprotection with hydrochloric acid serves the dual purpose of removing the Boc group and forming the desired hydrochloride salt.

Route 2: Synthesis from Epichlorohydrin

This route represents a more linear approach, constructing the pyrrolidine ring from an acyclic precursor. While potentially more cost-effective in terms of starting materials, it involves several challenging transformations.

Conceptual Workflow

The synthesis can be broken down into the following key steps:

  • Synthesis of 4-Chloro-3-hydroxybutyronitrile: Epichlorohydrin is reacted with a cyanide source, such as potassium cyanide, to open the epoxide ring and introduce the nitrile and chloro functionalities.

  • Reductive Amination and Cyclization: The 4-chloro-3-hydroxybutyronitrile undergoes a reductive amination, where the nitrile group is reduced to a primary amine, which then undergoes intramolecular cyclization to form 3-hydroxypyrrolidine.[1]

  • Cyanomethylation: The final and most challenging step involves the introduction of the cyanomethyl group at the C3 position of 3-hydroxypyrrolidine.

Visualizing the Workflow

Route 2 A Epichlorohydrin B 4-Chloro-3-hydroxybutyronitrile A->B KCN C 3-Hydroxypyrrolidine B->C Reduction/Cyclization (e.g., H2, Raney Ni) D 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride C->D Cyanomethylation & HCl

Caption: Workflow for Route 2, starting from epichlorohydrin.

In-Depth Mechanistic Discussion

The synthesis of 4-chloro-3-hydroxybutyronitrile from epichlorohydrin is a well-established process. The subsequent reductive cyclization to 3-hydroxypyrrolidine is a critical step, often achieved through catalytic hydrogenation.[1] The most significant challenge in this route is the selective cyanomethylation of the tertiary alcohol at the C3 position of 3-hydroxypyrrolidine. Direct displacement of the hydroxyl group is difficult. A potential strategy involves the activation of the hydroxyl group, for example, by converting it into a better leaving group, followed by nucleophilic substitution with a cyanide equivalent. However, this approach is prone to side reactions, including elimination.

Comparative Performance Analysis

FeatureRoute 1: From N-Boc-3-pyrrolidinoneRoute 2: From Epichlorohydrin
Starting Material Availability N-Boc-3-pyrrolidinone is commercially available but can be more expensive.Epichlorohydrin is a readily available and inexpensive commodity chemical.
Number of Synthetic Steps Typically 3-4 steps.Typically 3-4 steps, though the final cyanomethylation can be complex.
Key Challenges Handling of trimethylsilyl cyanide (toxic). Ensuring complete reaction in the cyanation step.The reductive cyclization requires careful control of conditions. The final cyanomethylation step is low-yielding and challenging.
Overall Yield (Reported) Moderate to good.Generally lower due to the difficulty of the final step.
Purification Intermediates are generally stable and amenable to standard purification techniques.Purification of intermediates can be challenging due to their polarity and potential for side reactions.
Stereocontrol If a chiral starting material is used, the stereochemistry can be maintained.The initial ring-opening of epichlorohydrin can be controlled to an extent, but maintaining stereochemical purity throughout the synthesis can be difficult.
Scalability Generally more amenable to scale-up due to more controlled reactions.The reductive amination and final cyanomethylation can be difficult to scale.

Detailed Experimental Protocols

Protocol for Route 1: Synthesis of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride from N-Boc-3-pyrrolidinone

Step 1: Synthesis of tert-Butyl 3-((trimethylsilyl)oxy)-3-cyanopyrrolidine-1-carboxylate

  • To a solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere (argon or nitrogen) is added zinc iodide (0.1 eq).

  • The mixture is cooled to 0 °C, and trimethylsilyl cyanide (1.2 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Step 2: Synthesis of tert-Butyl 3-cyanomethyl-3-hydroxypyrrolidine-1-carboxylate

  • The purified O-silylated cyanohydrin from Step 1 is dissolved in methanol (0.5 M).

  • The solution is cooled to 0 °C, and sodium borohydride (1.5 eq) is added portion-wise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the slow addition of water.

  • The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be used in the next step without further purification.

Step 3: Synthesis of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride

  • The crude product from Step 2 is dissolved in a solution of hydrochloric acid in dioxane (4 M, 10 eq).

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The formation of a precipitate indicates the formation of the hydrochloride salt.

  • The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the solid product.

  • The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield 2-(3-hydroxypyrrolidin-3-yl)acetonitrile hydrochloride.

Conclusion and Recommendations

For laboratory-scale synthesis where control and predictability are paramount, Route 1, starting from N-Boc-3-pyrrolidinone, is the recommended approach. Although the starting material is more expensive, the synthetic sequence is more robust and generally provides higher overall yields. The key cyanation step is well-precedented, and the subsequent reduction and deprotection steps are straightforward.

Route 2, while attractive due to the low cost of its starting material, presents significant challenges, particularly in the final cyanomethylation step. The lack of a reliable and high-yielding method for this transformation makes this route less suitable for routine synthesis unless a novel and efficient cyanomethylation protocol is developed.

Researchers should carefully consider their specific needs regarding scale, cost, and available expertise when selecting a synthetic route. For the development of novel analogs and for ensuring a reliable supply of the target compound for further studies, the robustness of Route 1 makes it the more strategic choice.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie75 , 27–45 (1850). [Link]

  • Lipton, M. A. & Rappoport, Z. The Chemistry of the Cyano Group. (1970). [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L. & Shook, B. C. Nitrile-Containing Pharmaceuticals: A Successful Framework in Drug Discovery. Journal of Medicinal Chemistry53 , 7902–7917 (2010). [Link]

  • Process for preparing 3-pyrrolidinol. US4910320A.
  • Synthesis process of 1-N-BOC-3-hydroxypyrrolidine. CN102249971A.

Sources

Comparative

A Comparative Guide to the Analytical Method Validation for 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride

For researchers, scientists, and drug development professionals, the robust analytical characterization of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is paramount. This guide provides an in...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust analytical characterization of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of two distinct analytical methodologies for the validation of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride, a key building block in medicinal chemistry. We will explore a conventional Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method and a more advanced Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-MS) approach. This comparative analysis is grounded in the principles outlined by the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3][4]

The choice of an analytical method is a critical decision in the drug development process, impacting everything from purity assessment to stability testing. For a polar compound like 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride, which contains a hydroxyl group and a nitrile moiety, selecting an appropriate chromatographic retention mechanism is crucial for achieving reliable and reproducible results.[5] This guide will dissect the experimental choices, present comparative performance data, and offer insights into the practical applications of each technique.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is a workhorse of the pharmaceutical industry, valued for its robustness and cost-effectiveness.[6] However, the high polarity of our target analyte presents a challenge for traditional C18 columns, where it may exhibit poor retention.[7] To address this, we will employ an aqueous-rich mobile phase and a polar-embedded C18 column, which is designed to enhance the retention of polar compounds.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chemicals and Reagents:

    • 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride reference standard

    • Acetonitrile (HPLC grade)[8][9]

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Purified water (18.2 MΩ·cm)

  • Chromatographic Conditions:

    • Column: Polar-embedded C18 column (e.g., Waters Atlantis T3, 4.6 x 150 mm, 5 µm)

    • Mobile Phase: 20 mM Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile in a ratio of 95:5 (v/v).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (based on the nitrile chromophore)

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Prepare the test sample at a target concentration of 50 µg/mL in the mobile phase.

Workflow for RP-HPLC-UV Method Validation

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameters prep_std Prepare Standard Solutions inject_std Inject Standards (Calibration) prep_std->inject_std prep_sample Prepare Sample Solutions inject_sample Inject Samples prep_sample->inject_sample prep_mobile Prepare Mobile Phase hplc_system Equilibrate HPLC System prep_mobile->hplc_system hplc_system->inject_std acquire_data Acquire Chromatographic Data inject_std->acquire_data inject_sample->acquire_data linearity Linearity & Range acquire_data->linearity specificity Specificity accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness

Caption: Workflow for RP-HPLC-UV method validation.

Method 2: Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS)

For highly polar analytes that are poorly retained in reversed-phase chromatography, HILIC is a powerful alternative.[7][10] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, promoting the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase.[7] Coupling HILIC with mass spectrometry provides enhanced sensitivity and selectivity, which is particularly beneficial for impurity profiling and analysis in complex matrices.[6][11]

Experimental Protocol: HILIC-MS
  • Instrumentation: A UPLC/HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.

  • Chemicals and Reagents:

    • 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride reference standard

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

    • Purified water (18.2 MΩ·cm)

  • Chromatographic and MS Conditions:

    • Column: Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 95% B to 50% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • MS Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. The precursor ion would be the protonated molecule [M+H]+.

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 400 °C

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of dilutions in 90:10 acetonitrile:water (v/v) to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL).

    • Sample Solution: Prepare the test sample at a target concentration of 10 ng/mL in 90:10 acetonitrile:water (v/v).

Workflow for HILIC-MS Method Validation

cluster_prep Preparation cluster_lcms LC-MS Analysis cluster_validation Validation Parameters prep_std Prepare Standard Solutions inject_std Inject Standards (Calibration) prep_std->inject_std prep_sample Prepare Sample Solutions inject_sample Inject Samples prep_sample->inject_sample prep_mobile Prepare Mobile Phases lcms_system Equilibrate LC-MS System prep_mobile->lcms_system lcms_system->inject_std acquire_data Acquire MS Data inject_std->acquire_data inject_sample->acquire_data linearity Linearity & Range acquire_data->linearity specificity Specificity / Selectivity accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness matrix Matrix Effect

Caption: Workflow for HILIC-MS method validation.

Comparative Performance Data

The following table summarizes the anticipated performance characteristics for the two validated methods, based on typical results for similar analytes and adherence to ICH guidelines.[12][13]

Validation Parameter RP-HPLC-UV HILIC-MS ICH Acceptance Criteria (Illustrative) [14][15]
Specificity Demonstrated by peak purity and resolution from potential impurities.Demonstrated by unique precursor-product ion transitions (MRM) and chromatographic separation.The analytical signal should be free of interference from excipients, impurities, or degradation products.
Linearity (r²) ≥ 0.999≥ 0.998≥ 0.995
Range 1 - 100 µg/mL0.1 - 50 ng/mLFor an assay, typically 80-120% of the test concentration.[13]
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Typically 98.0 - 102.0% for drug substance assay.
Precision (RSD%)
- Repeatability≤ 1.0%≤ 2.0%≤ 2.0%
- Intermediate Precision≤ 1.5%≤ 3.0%≤ 3.0%
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mLSignal-to-noise ratio of 3:1.[16]
Limit of Quantitation (LOQ) 1 µg/mL0.1 ng/mLSignal-to-noise ratio of 10:1 with acceptable precision and accuracy.[16]
Robustness Unaffected by minor changes in pH, mobile phase composition, and flow rate.Unaffected by minor changes in mobile phase composition, flow rate, and source parameters.The method should provide reliable results despite small, deliberate variations in method parameters.[13]

Discussion: Choosing the Right Method

The choice between RP-HPLC-UV and HILIC-MS depends on the specific application and the stage of drug development.

  • RP-HPLC-UV is a reliable and cost-effective method suitable for routine quality control, such as the assay and purity determination of the bulk drug substance where concentrations are relatively high.[6] Its simplicity and the widespread availability of the instrumentation make it an attractive option for many laboratories. The primary challenge lies in achieving adequate retention for this polar analyte, which can be mitigated by careful column and mobile phase selection.

  • HILIC-MS offers significantly superior sensitivity and selectivity.[11][17] This makes it the preferred method for applications requiring trace-level quantification, such as the analysis of the compound in biological matrices (pharmacokinetic studies), cleaning validation, or the identification and quantification of low-level impurities. The specificity of mass spectrometric detection allows for confident identification of the analyte even in complex mixtures. However, HILIC methods can sometimes require more careful method development and equilibration times compared to RP-HPLC.[18]

Conclusion

Both RP-HPLC-UV and HILIC-MS can be successfully validated for the analysis of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride, in accordance with international regulatory guidelines.[19][20][21] The RP-HPLC-UV method serves as a robust and economical choice for routine quality control of the drug substance. In contrast, the HILIC-MS method provides superior sensitivity and selectivity, making it indispensable for trace-level analysis, impurity profiling, and bioanalytical applications. The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, including the desired sensitivity, the complexity of the sample matrix, and the intended use of the data. This guide provides the foundational knowledge and comparative data to assist researchers in making an informed decision for their specific analytical challenges.

References

Sources

Validation

Sourcing and Validating 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile Hydrochloride: A Comparative Guide for Drug Discovery

Target Molecule: 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride CAS Number: 1909313-98-9 Molecular Formula: C₆H₁₁ClN₂O Molecular Weight: 162.62 g/mol As drug discovery pipelines increasingly rely on highly functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride CAS Number: 1909313-98-9 Molecular Formula: C₆H₁₁ClN₂O Molecular Weight: 162.62 g/mol

As drug discovery pipelines increasingly rely on highly functionalized, sp3-rich scaffolds to improve clinical success rates, the demand for bifunctional building blocks like 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride has surged. Featuring both a secondary amine and a tertiary alcohol alongside a versatile nitrile group, this compound is a critical precursor for synthesizing spirocycles, peptidomimetics, and kinase inhibitors.

However, sourcing this building block requires careful consideration. The hydrochloride salt is highly hygroscopic, and the lack of a strong UV chromophore complicates standard HPLC purity assessments. As a Senior Application Scientist, I have structured this guide to objectively compare top commercial suppliers and provide a self-validating analytical workflow to ensure the integrity of your reference standard before it enters your synthetic pipeline.

Supplier Comparison & Sourcing Strategy

When selecting a vendor for this building block, researchers must balance cost, lead time, and the robustness of the provided analytical data. Relying solely on a Certificate of Analysis (CoA) without understanding the supplier's analytical methodology can lead to downstream stoichiometric failures.

Table 1: Comparative Analysis of Commercial Suppliers
SupplierCatalog NumberClaimed PurityTypical Lead TimeProvided Analytical DataSourcing Recommendation
Enamine EN300-257405≥ 95%1-2 Weeks¹H NMR, LC-MSBest for Bulk/Scale-up. As a primary manufacturer, Enamine offers direct synthesis traceability[1].
Sigma-Aldrich M57405≥ 95%1-3 Days¹H NMR, LC-MS, CoABest for Urgent Needs. High reliability and rapid shipping, though often at a premium markup[2].
Chem-Space CSSS00015206132Varies2-4 WeeksVaries by sub-supplierBest for Vendor Aggregation. Useful when primary stocks are depleted[3].

Note: Because the molecule contains a chiral center at C3, it is supplied as a racemate unless enantiomeric purity is explicitly specified and validated via chiral SFC.

Self-Validating Quality Control (QC) Workflow

Do not assume the purity on the bottle is the purity in the flask. The highly hygroscopic nature of the hydrochloride salt means that water absorption during transit can significantly alter the effective molecular weight. The following protocol is a self-validating system designed to establish absolute purity.

QC_Workflow Start Receipt of Reference Standard CAS: 1909313-98-9 LCMS LC-MS Analysis (ESI+, Acidic Mobile Phase) Start->LCMS NMR qNMR Analysis (Absolute Purity) Start->NMR Decision Purity ≥ 95%? LCMS->Decision NMR->Decision KF Karl Fischer Titration (Water Content < 2%) Decision->KF Yes Reject Reject / Re-purify Decision->Reject No Approve Approve for Downstream Synthesis KF->Approve Pass

Fig 1: Self-validating QC workflow for 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile HCl.

Step-by-Step Analytical Methodology

1. Quantitative NMR (qNMR) for Absolute Purity

  • Procedure: Weigh exactly 5.0 mg of the standard and 2.0 mg of maleic acid (internal standard) in a dry-box. Dissolve in 0.6 mL of D₂O. Acquire a ¹H NMR spectrum with a relaxation delay (D1) of at least 10 seconds to ensure complete relaxation of all spins.

  • Causality: This molecule lacks a conjugated π-system, meaning UV-based HPLC (e.g., at 214 nm or 254 nm) will fail to detect non-chromophoric impurities. qNMR provides an absolute mass fraction purity that is independent of extinction coefficients. Look for the distinct cyanomethyl (-CH₂CN) singlet near 2.8 ppm.

2. LC-MS (ESI+) Analysis

  • Procedure: Utilize a C18 column with a gradient of 0.1% Formic Acid in Water/Acetonitrile. Keep the capillary/cone voltage low (< 20 V).

  • Causality: Formic acid ensures the basic pyrrolidine nitrogen remains protonated, yielding a sharp peak and a distinct[M+H]⁺ ion at m/z 127.1 (the free base MW is 126.16). High in-source voltages must be avoided; otherwise, the tertiary alcohol at C3 will undergo rapid in-source dehydration, presenting a misleading [M+H-18]⁺ peak at m/z 109.1.

3. Coulometric Karl Fischer (KF) Titration

  • Procedure: Dissolve 10 mg of the sample in anhydrous methanol and inject it into the KF titration cell.

  • Causality: The HCl salt readily absorbs atmospheric moisture. If the water content exceeds 2%, the stoichiometric calculations for downstream equivalents will be inaccurate, leading to poor yields in sensitive reactions like Grignard additions or reductions.

Downstream Synthetic Application: Nitrile Reduction

A primary use-case for 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile is its conversion into a 1,3-diamine scaffold via nitrile reduction. This generates a primary amine tethered to the pyrrolidine ring, which is highly valuable for subsequent amide coupling or reductive amination.

SyntheticWorkflow A 2-(3-Hydroxypyrrolidin-3-yl) acetonitrile HCl B Boc Protection (Boc2O, Et3N) A->B Step 1 C Nitrile Reduction (Raney-Ni, H2) B->C Step 2 D Boc-Protected Diamine Scaffold C->D Yield > 85%

Fig 2: Synthetic workflow for the conversion of the nitrile to a diamine scaffold.

Step-by-Step Synthetic Methodology

Step 1: N-Boc Protection

  • Procedure: Suspend 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride (1.0 eq) in Dichloromethane (DCM). Add Triethylamine (2.5 eq) dropwise at 0 °C, followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 4 hours. Wash with 10% citric acid, dry over Na₂SO₄, and concentrate.

  • Causality: The secondary pyrrolidine amine must be protected prior to reduction. If left unprotected, the newly formed primary amine from the nitrile reduction can undergo intramolecular or intermolecular condensation with the pyrrolidine nitrogen, leading to complex polymeric mixtures.

Step 2: Catalytic Hydrogenation of the Nitrile

  • Procedure: Dissolve the Boc-protected intermediate in 7N Methanolic Ammonia. Add a catalytic amount of Raney-Nickel (washed with methanol). Stir the suspension vigorously under a Hydrogen atmosphere (50 psi) in a Parr shaker for 12 hours. Filter the mixture carefully through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Causality: The use of methanolic ammonia is a critical parameter. During the reduction of the nitrile to a primary amine, a reactive imine intermediate is formed. Ammonia acts as a competing nucleophile, shifting the equilibrium to prevent the newly formed primary amine from attacking the imine (which would otherwise generate an unwanted secondary dimer). Furthermore, filtering through Celite is mandatory to prevent the highly pyrophoric Raney-Nickel from igniting upon exposure to ambient oxygen.

Sources

Comparative

Structural analog comparison of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride

Executive Summary & MedChem Rationale The drive to escape "flatland" in modern drug discovery has elevated the importance of sp3-rich, bifunctional building blocks[1]. Among these, 2-(3-Hydroxypyrrolidin-3-yl)acetonitril...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & MedChem Rationale

The drive to escape "flatland" in modern drug discovery has elevated the importance of sp3-rich, bifunctional building blocks[1]. Among these, 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride (CAS: 1909313-98-9) stands out as a highly versatile intermediate. Featuring a basic pyrrolidine core, a hydrogen-bond donating tertiary hydroxyl group, and a reactive nitrile handle, this compound is frequently deployed in the synthesis of complex spirocycles and non-nucleoside inhibitors[2].

When designing synthetic routes or optimizing lead compounds, medicinal chemists must objectively evaluate this nitrile-bearing scaffold against its structural analogs—such as esters or fluorinated derivatives. This guide provides a rigorous comparison of these analogs, focusing on their physicochemical properties, orthogonal reactivities, and validated experimental workflows.

Physicochemical & Structural Profiling

The substitution at the 3-position of the pyrrolidine ring drastically alters the molecule's trajectory in lead optimization. Table 1 summarizes the core differences between the target compound and its primary structural analogs.

Table 1: Physicochemical Comparison of 3-Substituted Pyrrolidine Analogs
CompoundFunctional GroupsMW (Free Base)TPSA (Ų)LogP (Pred)Primary MedChem Utility
2-(3-Hydroxypyrrolidin-3-yl)acetonitrile -OH, -CH₂CN, 2° Amine126.1656.0-0.6Precursor to primary amines, spirocycles, and tetrazole bioisosteres[3].
Ethyl 2-(3-hydroxypyrrolidin-3-yl)acetate -OH, -CH₂COOEt, 2° Amine173.2158.50.2Direct amidation, ester hydrolysis to carboxylic acids, lipophilic prodrugs.
2-(3-Fluoropyrrolidin-3-yl)acetonitrile -F, -CH₂CN, 2° Amine128.1535.8-0.1Metabolic stability enhancement, tuning the pKa of the pyrrolidine nitrogen.

Causality Insight: The nitrile group in 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile provides a lower molecular weight and a smaller steric profile compared to the ethyl ester analog. Furthermore, replacing the hydroxyl group with a fluorine atom (as seen in the fluoro analog) lowers the Topological Polar Surface Area (TPSA) and modulates the basicity of the adjacent pyrrolidine nitrogen—a classic tactic to improve blood-brain barrier (BBB) penetrance and block oxidative metabolism at the C3 position.

Divergent Synthetic Workflows & Reactivity

The true value of these building blocks lies in their orthogonal reactivity. The diagram below illustrates the divergent synthetic pathways accessible from each analog.

G Core 3-Substituted Pyrrolidine Scaffold Nitrile 2-(3-Hydroxypyrrolidin-3-yl) acetonitrile Core->Nitrile Add -OH, -CH2CN Ester Ethyl 2-(3-hydroxypyrrolidin-3-yl) acetate Core->Ester Add -OH, -CH2COOEt Fluoro 2-(3-Fluoropyrrolidin-3-yl) acetonitrile Core->Fluoro Add -F, -CH2CN Amines Primary Amines Nitrile->Amines Raney Ni / H2 Spirocycles Spirocyclic Scaffolds Nitrile->Spirocycles CDI / Base Amides Complex Amides Ester->Amides Direct Amidation Alcohols 1,3-Diols Ester->Alcohols LiAlH4 Reduction F_Amines Fluoro-Amines Fluoro->F_Amines Raney Ni / H2

Fig 1: Divergent synthetic workflows for 3-substituted pyrrolidine analogs in drug discovery.

Table 2: Reactivity Matrix
Reaction TypeNitrile AnalogEster AnalogFluoro Analog
Reduction Yields primary amine (via Raney Ni)Yields 1,3-diol (via LiAlH₄)Yields fluoro-amine
Nucleophilic Attack Forms tetrazoles (via NaN₃)Forms amides (via primary amines)Forms tetrazoles
Spirocyclization High yielding (OH + reduced amine)Moderate (OH + reduced alcohol)Not applicable (No OH)

Experimental Methodologies (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols incorporate causality-driven steps and self-validating analytical checkpoints.

Protocol A: Chemoselective Reduction of Nitrile to Primary Amine

Objective: Convert 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile to 3-(2-aminoethyl)pyrrolidin-3-ol, a critical precursor for spirocyclic scaffolds[2]. Causality & Setup: Catalytic hydrogenation of nitriles often yields unwanted secondary amine dimers due to the nucleophilic attack of the newly formed primary amine on the intermediate imine[4]. To suppress this side reaction, the reduction is conducted in methanolic ammonia. The excess ammonia shifts the equilibrium, exclusively favoring the primary amine product[5].

Step-by-Step Workflow:

  • Solvent Preparation: Dissolve 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride (1.0 eq, 10 mmol) in 7N NH₃ in MeOH (30 mL).

  • Catalyst Addition: Under an argon atmosphere, carefully add a slurry of Raney Nickel (approx. 10% w/w). Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst bed to dry.

  • Hydrogenation: Evacuate the reaction flask and backfill with H₂ gas (repeat 3x). Stir vigorously under an H₂ balloon (1 atm) at 25°C for 12 hours.

  • Validation Checkpoint 1 (IR Spectroscopy): Take a 0.1 mL aliquot, filter, and concentrate. Analyze via IR. The complete disappearance of the sharp nitrile stretch at ~2250 cm⁻¹ indicates full conversion.

  • Workup: Filter the mixture through a pad of Celite® under argon, washing with MeOH. Concentrate the filtrate in vacuo.

  • Validation Checkpoint 2 (LC-MS): Analyze the crude product. The starting material mass ([M+H]⁺ m/z 127) must be absent, replaced by the primary amine product ([M+H]⁺ m/z 131)[3].

Protocol B: Spirocyclization to a 1,3-Oxazinan-2-one Scaffold

Objective: Construct a rigid spirocyclic scaffold via the intramolecular cyclization of the 1,3-aminoalcohol intermediate generated in Protocol A. Causality & Setup: 1,1'-Carbonyldiimidazole (CDI) is utilized as a safe phosgene equivalent. It bridges the tertiary hydroxyl and the primary amine. A base (e.g., Triethylamine) is required to deprotonate the sterically hindered tertiary alcohol, driving the initial nucleophilic attack on the CDI carbonyl.

Step-by-Step Workflow:

  • Activation: Dissolve the 3-(2-aminoethyl)pyrrolidin-3-ol intermediate (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (2.5 eq) and cool the system to 0°C.

  • Reagent Addition: Add CDI (1.2 eq) portion-wise. Stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature for 4 hours.

  • Validation Checkpoint 1 (TLC/Staining): Monitor the reaction by TLC (DCM/MeOH 9:1). The primary amine intermediate (ninhydrin active, dark purple) should disappear, replaced by a new spot (ninhydrin inactive or faint yellow).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x), dry the combined organic layers over Na₂SO₄, and concentrate.

  • Validation Checkpoint 2 (NMR): ¹H NMR analysis must confirm the disappearance of the primary amine protons and a downfield shift in the adjacent -CH₂- protons, validating the formation of the cyclic carbamate linkage.

References

  • Discovery of Novel Non-nucleoside DOT1L R231Q Inhibitors with Improved Pharmacokinetic Properties Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • 2-(3-hydroxypyrrolidin-3-yl)acetonitrile hydrochloride - Structural & Predicted Properties Source: PubChemLite / NIH URL:[Link]

  • Chemistry Topic: Reduction of Nitriles and Raney Nickel Catalysis Source: Unacademy URL:[Link]

Sources

Validation

Publish Comparison Guides: Spectroscopic Confirmation of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile Hydrochloride and its Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To objectively compare the spectroscopic profiles of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride against its fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To objectively compare the spectroscopic profiles of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride against its free base and N-protected alternatives, providing self-validating experimental protocols for structural confirmation.

The Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle widely recognized as a "privileged scaffold" in medicinal chemistry due to its non-planar, flexible conformation that allows for precise three-dimensional positioning of substituents[1]. Derivatives such as 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride (CAS: 1909313-98-9) serve as critical building blocks for synthesizing complex pharmacophores, including DPP-4 inhibitors and spirooxindole derivatives[2].

The Causality of Salt Formation: Small, highly polar pyrrolidine free bases are frequently isolated as hygroscopic, unstable oils that are prone to oxidation and difficult to handle. Converting the free base into a hydrochloride (HCl) salt yields a stable, crystalline solid. This transformation drastically improves shelf-life, handling precision, and solubility in aqueous biological assays. However, this protonation fundamentally alters the electronic environment of the molecule, necessitating a comparative spectroscopic approach to ensure accurate structural elucidation[3].

Comparative Spectroscopic Profiling

To unambiguously confirm the identity of the HCl salt, it must be spectroscopically compared against its synthetic alternatives: the Free Base and the N-Boc Protected Derivative . The protonation state of the secondary amine in the HCl salt strongly deshields the adjacent protons (C2 and C5), shifting their NMR signals downfield compared to the free base.

Quantitative Data: NMR Comparison

Note: Data represents typical chemical shifts (δ) at 400 MHz. Solvent selection is dictated by solubility: DMSO-d₆ for the polar HCl salt, and CDCl₃ for the lipophilic N-Boc derivative and free base.

Structural FeatureHCl Salt (in DMSO-d₆)Free Base (in CDCl₃)N-Boc Derivative (in CDCl₃)Diagnostic Interpretation
Amine Proton(s) ~9.20 ppm (br s, 2H, NH₂⁺)~2.10 ppm (br s, 1H, NH)N/A (Protected)Confirms protonation state. The broad NH₂⁺ signal is a hallmark of the salt form.
Hydroxyl (-OH) ~5.50 ppm (s, 1H)~3.20 ppm (br s, 1H)~3.50 ppm (br s, 1H)Exchangeable proton; shifts vary heavily by solvent hydrogen-bonding capacity.
C2 Protons (-CH₂-) 3.25 - 3.45 ppm (m, 2H)2.80 - 3.00 ppm (m, 2H)3.30 - 3.50 ppm (m, 2H)Deshielded in the salt due to the adjacent positive charge on nitrogen.
C5 Protons (-CH₂-) 3.10 - 3.30 ppm (m, 2H)2.70 - 2.90 ppm (m, 2H)3.20 - 3.40 ppm (m, 2H)Deshielded in the salt; often appears as complex multiplets due to ring puckering.
Acetonitrile (-CH₂CN) ~2.95 ppm (s, 2H)~2.65 ppm (s, 2H)~2.70 ppm (s, 2H)Isolated spin system; sharp singlet confirms the presence of the cyanomethyl group.
Boc Group (-C(CH₃)₃) N/AN/A~1.45 ppm (s, 9H)Unambiguous confirmation of the N-Boc protecting group.
Quantitative Data: HRMS & FT-IR Comparison

High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared (FT-IR) spectroscopy provide orthogonal validation to NMR.

TechniqueHCl SaltFree BaseN-Boc DerivativeCausality / Rationale
HRMS (ESI+) Found: 127.0865 [M-Cl]⁺Found: 127.0866 [M+H]⁺Found: 249.1210[M+Na]⁺ESI+ strips the chloride ion from the salt, yielding the identical protonated exact mass as the free base.
FT-IR (N-H Stretch) 3100 - 2800 cm⁻¹ (broad)~3300 cm⁻¹ (sharp)N/AThe NH₂⁺ salt forms extensive hydrogen bonding networks, broadening the IR stretch.
FT-IR (C≡N Stretch) ~2250 cm⁻¹ (weak)~2250 cm⁻¹ (weak)~2250 cm⁻¹ (weak)The nitrile stretch is unaffected by the amine's protonation state.
FT-IR (C=O Stretch) N/AN/A~1690 cm⁻¹ (strong)Confirms the presence of the carbamate carbonyl in the Boc derivative.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in quality control check.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent Selection & Preparation: Weigh 10-15 mg of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride. Dissolve entirely in 0.6 mL of anhydrous DMSO-d₆.

    • Self-Validation Check: The solution must be completely clear. Any particulate matter will degrade field homogeneity (shimming). If cloudy, filter through a glass wool plug.

  • Data Acquisition (¹H and ¹³C): Acquire ¹H NMR at 400 MHz (minimum 16 scans, relaxation delay d1 = 2s). Acquire ¹³C NMR at 100 MHz (minimum 512 scans, d1 = 2s) with proton decoupling[3].

  • Signal Calibration: Calibrate the residual DMSO pentet to exactly 2.50 ppm for ¹H and the septet to 39.52 ppm for ¹³C.

  • Exchangeable Proton Verification: To confirm the identity of the -OH and -NH₂⁺ signals, add 1 drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum.

    • Self-Validation Check: The signals at ~5.50 ppm and ~9.20 ppm must disappear due to deuterium exchange, proving they are heteroatom-bound protons.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Dilution: Prepare a 1 µg/mL solution of the compound in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid facilitates the ionization of the free base and ensures the HCl salt remains fully protonated for Electrospray Ionization (ESI+).

  • Acquisition: Inject 5 µL into a Q-TOF or Orbitrap mass spectrometer operating in positive ion mode.

  • Isotope Pattern Analysis:

    • Self-Validation Check: Compare the observed isotopic distribution against the theoretical model for C₆H₁₁N₂O⁺. The mass error must be ≤ 5 ppm for unambiguous confirmation.

Visualizations of Analytical Logic

The following diagrams map the logical progression of spectroscopic validation and the specific diagnostic decision tree used to differentiate the derivatives.

Spectroscopic Validation Workflow

Workflow A Sample Prep (Solvent & Concentration) B Data Acquisition (NMR, HRMS, FT-IR) A->B C Spectral Processing (Calibration & Peak Picking) B->C D Structural Elucidation (Signal Assignment) C->D E Final Confirmation (Identity & Purity) D->E

Caption: Linear workflow for the spectroscopic validation of pyrrolidine derivatives.

Diagnostic Logic Tree for Pyrrolidine Derivatives

LogicTree Root Pyrrolidine Derivative Analysis Salt HCl Salt (Target) Root->Salt FreeBase Free Base (Alternative) Root->FreeBase NBoc N-Boc Protected (Alternative) Root->NBoc Salt_NMR 1H NMR: Broad NH2+ (~9.2 ppm) IR: Broad N-H (3100 cm-1) Salt->Salt_NMR FreeBase_NMR 1H NMR: Sharp NH (~2.1 ppm) IR: Sharp N-H (3300 cm-1) FreeBase->FreeBase_NMR NBoc_NMR 1H NMR: t-Bu Singlet (~1.45 ppm) IR: C=O Stretch (~1690 cm-1) NBoc->NBoc_NMR

Caption: Diagnostic logic tree for differentiating pyrrolidine derivatives via NMR and IR.

References

  • RSC Advances. "Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity." Royal Society of Chemistry. Available at: [Link]

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